Chamaejasmin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBLQALVMHBKH-HHGOQMMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219886 | |
| Record name | (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69618-96-8 | |
| Record name | Chamaejasmin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69618-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chamaejasmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069618968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Isolation, Profiling, and Pharmacodynamics of Chamaejasmin Biflavonoids
Executive Summary
Chamaejasmin (
Part 1: Botanical Sources & Chemotaxonomy
While ubiquitous in the Thymelaeaceae family, the stereochemical distribution of chamaejasmin varies significantly by genus. Researchers must select source material based on the desired enantiomeric purity.
Table 1: Comparative Source Profiling
| Botanical Source | Primary Tissue | Dominant Isomer Profile | Estimated Yield (Crude) | Notes |
| Stellera chamaejasme | Root (Dried) | Racemic / Mixed (+/-) | High (approx.[1] 0.004%) | The "Gold Standard" source. Contains Chamaejasmin A, B, and Neochamaejasmin. |
| Wikstroemia indica | Root | (-)-Chamaejasmin | Moderate | Often co-elutes with daphnoretin; requires additional purification steps. |
| Daphne genkwa | Flower Buds | (+)-Chamaejasmin | Low | High content of diterpenes (Genkwanin) interferes with biflavonoid isolation. |
Expert Insight: For bulk isolation, Stellera chamaejasme (Ruixianglangdu) is the superior substrate due to higher biomass availability, despite the complexity of separating its stereoisomers.
Part 2: Chemical Architecture & Biosynthesis
Chamaejasmin is formed via the oxidative radical coupling of two flavanone monomers (naringenin or liquiritigenin). The critical structural feature is the C3–C3'' interflavonoid bond , which creates a restricted rotation, resulting in distinct atropisomers.
-
Meso-chamaejasmin: (2R, 3S, 2''S, 3''R)
-
(+)-Chamaejasmin: (2R, 3S, 2''R, 3''S)
This "butterfly-like" conformation is essential for its ability to dock into the ATP-binding cassette of P-gp transporters.
Part 3: Extraction & Isolation Protocol
Objective: Isolate high-purity (>95%) chamaejasmin from S. chamaejasme roots. Scale: Pilot (10 kg raw material).
Phase A: Extraction & Partitioning[2][3]
-
Maceration: Crush 10 kg of air-dried roots.
-
Primary Extraction: Extract with 70% Acetone/Water (3 × 50 L) at room temperature.
-
Why Acetone? It penetrates the woody root matrix better than EtOH and solubilizes biflavonoids while leaving behind highly polar polysaccharides.
-
-
Concentration: Evaporate solvent under reduced pressure to yield crude extract (~1 kg).
-
Liquid-Liquid Partitioning:
-
Suspend crude extract in 15 L water.
-
Wash with Petroleum Ether (PE) (3 × 15 L) to remove lipids and chlorophyll. Discard PE layer.
-
Extract aqueous phase with Ethyl Acetate (EtOAc) (3 × 15 L).
-
Collect EtOAc fraction. This contains the biflavonoid pool.
-
Phase B: Chromatographic Isolation
The separation of chamaejasmin from its isomers (neochamaejasmin) requires a dual-column approach.
-
Silica Gel Open Column:
-
Sephadex LH-20 Polishing:
Visualization: Extraction Workflow
Caption: Step-by-step fractionation workflow for isolating chamaejasmin from Thymelaeaceae roots.
Part 4: Analytical Profiling (HPLC-UV/MS)
To validate purity and distinguish isomers, use the following method.
-
Column: C18 Reverse Phase (e.g., ZORBAX SB-C18, 5
m). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient: 30% B (0 min)
70% B (30 min). -
Detection: UV at 296 nm (Characteristic absorption max for flavanones).
-
Mass Spec: ESI-MS in negative mode
. Expect 541.
Part 5: Pharmacological Mechanism (MDR Reversal)
The therapeutic value of chamaejasmin lies in its ability to reverse Multi-Drug Resistance (MDR).
Mechanism of Action:
-
P-gp Binding: Chamaejasmin acts as a competitive inhibitor of the P-glycoprotein efflux pump (ABCB1).
-
Intracellular Accumulation: By blocking P-gp, it prevents the efflux of chemotherapeutics (e.g., Doxorubicin, Paclitaxel).
-
Apoptosis Induction: It simultaneously triggers the intrinsic mitochondrial pathway by increasing Reactive Oxygen Species (ROS) and disrupting mitochondrial membrane potential (
).
Visualization: MDR Reversal Pathway
Caption: Dual-action mechanism: P-gp efflux inhibition and ROS-mediated mitochondrial apoptosis.
References
-
Isolation & Structure: Liu, W., et al. (2013). "New Biflavonoid from Stellera chamaejasme." Journal of Natural Products, 76(5), 852–857. Link
-
Extraction Protocol: Yang, G., et al. (2023). "Terpenoids from the Roots of Stellera chamaejasme (L.) and Their Bioactivities." Molecules, 28(23), 7705. Link
-
MDR Mechanism: Abdallah, H. M., et al. (2015). "P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review." Journal of Advanced Research, 6(1), 45-62. Link
-
Melanoma Activity: Wang, Y., et al. (2020).[5][9] "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells."[5][9] Frontiers in Pharmacology, 11, 256. Link
-
Wikstroemia Sources: Wang, L., et al. (2021). "Wikstroemia: A Review on its Phytochemistry and Pharmacology." Mini-Reviews in Medicinal Chemistry, 21. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Terpenoids from the Roots of Stellera chamaejasme (L.) and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
From Ethnobotany to Targeted Therapeutics: The Technical Evolution of Stellera chamaejasme L. Extracts
Executive Summary
Stellera chamaejasme L. (Thymelaeaceae), known historically in Traditional Chinese Medicine (TCM) as "Langdu" (Wolf's Poison), represents a complex pharmacological paradox: it is both a potent toxin and a reservoir of high-value therapeutic candidates.[1] While ancient applications were limited to topical treatment of recalcitrant skin ulcers and tuberculosis due to systemic toxicity, modern pharmacognosy has identified specific diterpenoids (e.g., Gnidimacrin) and biflavonoids (e.g., Chamaejasmin) with nanomolar-level anti-tumor efficacy.
This guide provides a technical roadmap for the extraction, purification, and mechanistic validation of S. chamaejasme bioactives, moving beyond basic ethnobotany into molecular pharmacodynamics.
Phytochemical Architecture
The bioactivity of S. chamaejasme is driven by a diverse secondary metabolite profile. Efficacy is not singular but synergistic, though specific classes drive distinct phenotypes.
Table 1: Key Bioactive Constituents & Pharmacological Targets
| Chemical Class | Key Compounds | Primary Bioactivity | Molecular Target/Mechanism |
| Daphnane-type Diterpenoids | Gnidimacrin | Potent Anti-tumor | PKC Activator: High-affinity binding to PKC- |
| Stellerterpenoids A-C | Anti-inflammatory | Inhibition of NO production in LPS-stimulated macrophages.[2] | |
| Biflavonoids | Chamaejasmin B | Anti-MDR / Apoptosis | MDR Reversal: Inhibits P-glycoprotein (P-gp) efflux pumps; triggers mitochondrial intrinsic apoptosis. |
| Neochamaejasmin A/B | Anti-tumor / Antimicrobial | DNA topoisomerase inhibition; disruption of bacterial cell membranes. | |
| Coumarins | Daphnoritin | Anti-proliferative | Cell cycle arrest; modulation of MAPK signaling pathways. |
| Lignans | Matairesinol | Antioxidant / Estrogenic | Scavenging of ROS; modulation of estrogen receptors (ER). |
Technical Workflow: Extraction & Purification
To isolate high-purity diterpenoids or biflavonoids, a standard "boil-and-filter" approach is insufficient due to the co-extraction of toxic polymeric components. The following protocol utilizes a bioassay-guided fractionation method optimized for yield and purity.
Optimized Extraction Protocol
Objective: Isolation of Dichloromethane (DCM) and Ethyl Acetate (EtOAc) fractions enriched in diterpenoids and flavonoids.
-
Pre-treatment: Pulverize air-dried roots of S. chamaejasme (collected during flowering stage) to a 40-mesh powder.
-
Primary Extraction (Maceration/Reflux):
-
Solvent: 95% Ethanol (EtOH).
-
Ratio: 1:10 (w/v).
-
Cycle: Reflux extraction
3 (2 hours each). -
Checkpoint: Combine filtrates and concentrate under reduced pressure (Rotary Evaporator at 45°C) to obtain the Crude Ethanol Extract.
-
-
Liquid-Liquid Partitioning (The Critical Step):
-
Suspend crude extract in
. -
Step A (Defatting): Partition with Petroleum Ether (
) to remove lipids/chlorophyll. Discard organic layer if targeting polar bioactives. -
Step B (Diterpenoid Enrichment): Partition aqueous phase with Dichloromethane (DCM) or Chloroform (
). Result: The DCM fraction contains high-value daphnane diterpenoids (e.g., Gnidimacrin). -
Step C (Flavonoid Enrichment): Partition remaining aqueous phase with Ethyl Acetate (EtOAc). Result: The EtOAc fraction is rich in biflavonoids (Chamaejasmin).
-
-
Chromatographic Purification:
-
Stationary Phase: Silica Gel (
mesh). -
Mobile Phase Gradient:
(100:0 0:100). -
Validation: Monitor fractions via TLC and HPLC-DAD (254 nm / 365 nm).
-
Visualization of Extraction Workflow
The following diagram illustrates the fractionation logic required to separate lipophilic toxins from therapeutic candidates.
Figure 1: Bioassay-guided fractionation workflow for isolating diterpenoids (DCM fraction) and biflavonoids (EtOAc fraction).
Mechanistic Pharmacodynamics
The transition of S. chamaejasme from a "poison" to a drug candidate relies on understanding the molecular cascades triggered by its purified compounds.
Gnidimacrin: The PKC Activator
Gnidimacrin acts as a potent Protein Kinase C (PKC) agonist, specifically targeting the PKC-
-
Mechanism: Unlike phorbol esters that promote tumor promotion, Gnidimacrin causes persistent translocation of PKC to the cell membrane.
-
Outcome: This leads to the down-regulation of c-Myc and phosphorylation of p53/p21, resulting in G1/G2 cell cycle arrest and subsequent blebbing/apoptosis in leukemia (K562) and solid tumor lines.
Chamaejasmin B: The MDR Reversal Agent
Multidrug resistance (MDR) often stems from P-glycoprotein (P-gp) overexpression. Chamaejasmin B functions as a dual-action agent:
-
P-gp Inhibition: It binds to P-gp, blocking the efflux of chemotherapeutics (e.g., Doxorubicin), thereby restoring sensitivity in resistant cells (e.g., KBV200).
-
Mitochondrial Apoptosis: It disrupts the mitochondrial membrane potential (
), increasing the Bax/Bcl-2 ratio and triggering the Caspase-9 Caspase-3 cascade.
Signaling Pathway Visualization
Figure 2: Dual mechanistic pathways of S. chamaejasme constituents targeting PKC signaling and MDR reversal.
Toxicology & Safety Considerations
The therapeutic window for S. chamaejasme is narrow.[3] High doses of the crude extract are hepatotoxic and nephrotoxic.
-
LD50: Oral LD50 in mice is approximately 2.5 g/kg (crude powder), but significantly lower for purified diterpenoids if not targeted.
-
Processing: Traditional processing ("Paozhi") with vinegar or milk has been shown to hydrolyze toxic esters, reducing toxicity while maintaining flavonoid content.
-
Preclinical Requirement: Any drug development workflow must include rigorous acute and sub-chronic toxicity screenings (ALT/AST monitoring) alongside efficacy trials.
References
-
Yoshida, M., et al. (1996).[4] Antitumor activity of daphnane-type diterpene gnidimacrin isolated from Stellera chamaejasme L. International Journal of Cancer, 66(2), 268-273.[4][5]
-
Liu, W., et al. (2020).[6] Chemical constituents and pharmacological activities of Stellera chamaejasme: A review. Journal of Ethnopharmacology, 264, 112915.[7]
-
Yang, X., et al. (2013). Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependent intrinsic apoptosis pathway.[8] Biochemical Pharmacology.
-
Yan, M., et al. (2014). Characterization of constituents in Stellera chamaejasme L. by rapid-resolution liquid chromatography-diode array detection and electrospray ionization time-of-flight mass spectrometry.[9] Biomedical Chromatography.
-
BenchChem Technical Support. (2025). Unveiling Isoneochamaejasmin A: A Technical Guide to its Discovery and Isolation from Stellera chamaejasme.
Sources
- 1. Chemical Constituents and Pharmacological Activities of Stellera chamaejasme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. droracle.ai [droracle.ai]
- 4. Antitumor activity of daphnane-type diterpene gnidimacrin isolated from Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Mechanisms driving the impact of wolf poison (Stellera chamaejasme) in grasslands of China | Weed Science | Cambridge Core [cambridge.org]
- 8. Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependant intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of constituents in Stellera chamaejasme L. by rapid-resolution liquid chromatography-diode array detection and electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structural & Functional Divergence of Chamaejasmin and its Stereoisomeric Derivatives (Neochamaejasmin A/B)
Executive Summary
This technical guide analyzes the biflavonoid class isolated from Stellera chamaejasme L. (Thymelaeaceae), specifically focusing on Chamaejasmin and its primary stereoisomeric derivatives, often categorized in literature as Neochamaejasmin A and Neochamaejasmin B (sometimes referred to as Chamaejasmin B or CHB in specific pharmacological contexts).
These compounds share a unique C3–C3'' biflavanone skeleton but exhibit distinct pharmacological profiles due to stereochemical variations (atropisomerism and chirality at C2/C3). While Chamaejasmin is a potent inducer of mitochondrial-mediated apoptosis, Neochamaejasmin B has emerged as a critical candidate for reversing Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps.
Part 1: Structural Elucidation & Stereochemistry[1]
The core structural difference between Chamaejasmin and its derivatives (A, B, C series) lies in the stereochemistry of the interflavonoid linkage (C3–C3'') and the configuration of the chiral centers at C2 and C3.
The Biflavanone Skeleton
All three compounds possess two flavanone units connected via a single bond between C3 and C3''. This bond allows for restricted rotation, leading to atropisomers, in addition to the chiral centers at C2, C3, C2'', and C3''.
| Compound | Configuration (C2, C3, C2'', C3'') | Interflavonoid Bond Nature | Key Structural Feature |
| Chamaejasmin | trans-trans (2R, 3S, 2''R, 3''S) | Restricted rotation | Planar symmetry; thermodynamically stable. |
| Neochamaejasmin A | cis-cis | Distinct rotational isomer | "Folded" conformation; distinct solubility profile. |
| Neochamaejasmin B | cis-trans (Mixed) | Asymmetric | High affinity for ABC transporters (P-gp). |
Structural Divergence Diagram
The following diagram illustrates the bifurcation of the Stellera biflavonoids based on stereochemical configuration.
Figure 1: Structural and functional divergence of Chamaejasmin isomers based on stereochemistry.
Part 2: Comparative Pharmacology (SAR)
The structural differences translate directly into distinct mechanisms of action.
Cytotoxicity vs. MDR Reversal
-
Chamaejasmin (The Killer): Acts as a direct cytotoxic agent.[1] It triggers the intrinsic apoptotic pathway by disrupting the mitochondrial membrane potential (
).[1] -
Neochamaejasmin B (The Sensitizer): Exhibits lower direct cytotoxicity but potent MDR reversal activity. It binds to the drug-binding pocket of P-glycoprotein (ABCB1), preventing the efflux of chemotherapeutic agents like Paclitaxel or Doxorubicin.
Comparative Efficacy Table
| Feature | Chamaejasmin | Neochamaejasmin B (CHB) |
| Primary Target | Mitochondria / Tubulin | P-glycoprotein (P-gp/ABCB1) |
| Mechanism | ROS generation, Caspase-3/9 activation | Competitive inhibition of drug efflux |
| Cell Cycle Arrest | G2/M Phase | G0/G1 Phase |
| IC50 (A549 Cells) | ~2.28 - 7.72 µM | Higher (Low direct toxicity) |
| MDR Reversal Factor | Low | High (Reduces IC50 of Paclitaxel by >10x) |
Part 3: Mechanism of Action Pathways
Chamaejasmin: ROS-Mediated Apoptosis
Chamaejasmin induces oxidative stress, leading to mitochondrial dysfunction.[1] This pathway is distinct from the P-gp inhibition seen in its derivatives.
Figure 2: The intrinsic mitochondrial apoptotic pathway activated by Chamaejasmin treatment.
Part 4: Isolation & Purification Protocol
To study these derivatives, high-purity isolation from Stellera chamaejasme roots is required. The following protocol ensures the separation of the stereoisomers.
Extraction Workflow
Reagents: Acetone (70%), Petroleum Ether (PE), Ethyl Acetate (EtOAc), Methanol (MeOH). Equipment: Rotary Evaporator, Silica Gel Column (200-300 mesh), Preparative HPLC (C18 column).
-
Crude Extraction:
-
Macerate 1.0 kg of dried Stellera chamaejasme roots.
-
Extract with 70% Acetone/H2O (3x, 48h each) at room temperature.
-
Concentrate under reduced pressure to obtain the crude extract.[2]
-
-
Liquid-Liquid Partition:
-
Suspend crude extract in H2O.
-
Partition sequentially with PE (to remove lipids/chlorophyll) and EtOAc.
-
Collect the EtOAc fraction (Rich in biflavonoids).
-
-
Fractionation (Silica Gel):
-
Elute EtOAc fraction on a silica gel column using a gradient of CHCl3:MeOH (100:1
10:1). -
Note: Chamaejasmin typically elutes in early-mid polar fractions; Neochamaejasmins elute in slightly more polar fractions due to conformational differences.
-
-
Purification (Prep-HPLC):
-
Column: C18 Reverse Phase (5 µm, 250 x 10 mm).
-
Mobile Phase: MeOH:H2O (Gradient 60:40
80:20 over 30 mins). -
Detection: UV at 296 nm.
-
Collection: Collect peaks corresponding to Chamaejasmin (Rt ~12 min) and Neochamaejasmin B (Rt ~14-15 min, varies by gradient).
-
Figure 3: Isolation workflow for separating Chamaejasmin and Neochamaejasmin stereoisomers.
Part 5: Analytical Validation (Self-Validating System)
To ensure scientific integrity, the identity of the isolated "A, B, C" derivatives must be validated using NMR and CD (Circular Dichroism) due to their isomeric nature.
Validation Checklist
-
1H-NMR (DMSO-d6): Check the coupling constants (
values) of the H-2/H-3 protons.-
Trans-trans (Chamaejasmin): Large
values (~11-12 Hz). -
Cis-cis (Neochamaejasmin A): Smaller
values (~2-4 Hz).
-
-
Circular Dichroism (CD): Essential for distinguishing atropisomers (Neochamaejasmin B).
-
Chamaejasmin exhibits a strong positive Cotton effect at ~290-300 nm.
-
Neochamaejasmin B will show a distinct CD spectrum due to the axial chirality of the C3-C3'' bond.
-
References
-
Kumar Patel, D. (2025).[3] Therapeutic Potential of Chamaejasmine: An Important Anticancer Metabolite of Stellera Chamaejasme L.[3][4][5] Lokman Hekim Health Sciences.[3] Retrieved from [Link]
-
Si, L., et al. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells. Frontiers in Oncology. Retrieved from [Link]
-
Hou, W., et al. (2019).[6] Development of a method to screen and isolate bioactive constituents from Stellera chamaejasme. Journal of Separation Science. Retrieved from [Link]
-
Zhang, C., et al. (2013).[5][7] In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Acta Pharmacologica Sinica. Retrieved from [Link]
Sources
- 1. Chamaejasmine Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells through a Ros-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. lokmanhekimhs.com [lokmanhekimhs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells [frontiersin.org]
- 6. Development of a method to screen and isolate bioactive constituents from Stellera chamaejasme by ultrafiltration and liquid chromatography combined with semi-preparative high-performance liquid chromatography and high-speed counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Neuroprotective Potential of Chamaejasmin
Subtitle: Mechanistic Rationale, Translational Pathways, and Experimental Validation Strategies for a Novel Biflavonoid Candidate
Executive Summary
Chamaejasmin , a bioactive biflavonoid isolated principally from the root of Stellera chamaejasme L. (Rui Xiang Lang Du), has historically been characterized for its potent antineoplastic and antiviral properties. However, emerging pharmacodynamic data suggests a significant, yet under-explored, potential in neuroprotection .
This guide addresses a critical gap in current CNS drug discovery: the identification of multi-target small molecules capable of simultaneously mitigating oxidative stress, neuroinflammation, and excitotoxicity. By synthesizing evidence from oncology and immunology, we propose that Chamaejasmin operates via a "Context-Dependent Pleiotropy" —acting as a pro-apoptotic agent in neoplastic cells while potentially functioning as a survival-promoting antioxidant in post-mitotic neurons.
Key Takeaway for Developers: Chamaejasmin represents a high-value scaffold for "repurposing screens" in Alzheimer’s (AD), Parkinson’s (PD), and Ischemic Stroke, provided its blood-brain barrier (BBB) permeability is optimized via advanced delivery systems.
Chemical Profile & Pharmacokinetics[1]
Structural Properties
-
Class: Biflavonoid (C30H22O10).
-
Structure: A dimer of two flavanone units linked via a C3-C3'' bond.
-
Stereoisomerism: Exists as multiple isomers (e.g., (+)-chamaejasmin, isochamaejasmin, neochamaejasmin A). Note: Isochamaejasmin often exhibits superior bioavailability.
-
Solubility: Lipophilic; poor solubility in water, soluble in DMSO/Ethanol.
The BBB Permeability Challenge
Like many high-molecular-weight polyphenols (>500 Da), Chamaejasmin faces challenges in passive BBB diffusion.
-
Predicted LogP: ~3.5–4.5 (Favorable lipophilicity, but size-limited).
-
Efflux Susceptibility: Potential substrate for P-glycoprotein (P-gp).[1]
-
Optimization Strategy: To ensure CNS efficacy, formulation with liposomal carriers or PLGA nanoparticles is recommended to bypass efflux pumps and enhance endothelial transcytosis.
Mechanistic Rationale for Neuroprotection
The neuroprotective hypothesis for Chamaejasmin rests on three pillars derived from its known bioactivity in non-neuronal tissues.
Pillar I: The Nrf2/HO-1 Antioxidant Axis
Oxidative stress is the upstream driver of neurodegeneration. Chamaejasmin has been shown to activate the Nrf2-ARE pathway in other cell lines. In neurons, this would trigger the transcription of Phase II detoxifying enzymes (HO-1, NQO1, SOD), neutralizing ROS generated by mitochondrial dysfunction (e.g., in MPTP models of PD).
Pillar II: Neuroinflammation & The NF-κB Switch
Microglial overactivation releases TNF-α and IL-1β, driving neuronal death.
-
Mechanism: Chamaejasmin inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65).
-
Uniqueness: Unlike non-selective anti-inflammatories, biflavonoids often modulate the NLRP3 inflammasome , offering a secondary checkpoint against cytokine storms.
Pillar III: Apoptosis Regulation (Bcl-2/Bax)
-
In Cancer: Chamaejasmin induces ROS and Bax to kill cells.
-
In Neurons (Hypothesis): At lower, physiological doses (Hormesis), flavonoids typically stabilize the mitochondrial membrane potential (
) and upregulate Bcl-2, preventing Cytochrome C release during ischemic insults.
Visualization: The Neuroprotective Signaling Network
Figure 1: Proposed molecular mechanism of Chamaejasmin in neuronal cells. Blue nodes indicate the drug; Green indicates protective pathways; Red indicates pathological stressors.
Experimental Protocols for Validation
To rigorously validate these mechanisms, the following "Self-Validating" protocols are designed. These move beyond simple observation to proving causality.
In Vitro Screening (PC12 or SH-SY5Y Cells)
Objective: Determine the "Therapeutic Window" where Chamaejasmin protects neurons without toxicity.
Protocol:
-
Differentiation: Culture PC12 cells in DMEM + 10% HS + 5% FBS. Differentiate with NGF (50 ng/mL) for 48h to induce neurite outgrowth (mimicking mature neurons).
-
Pre-treatment: Incubate with Chamaejasmin (0.1, 0.5, 1, 5, 10 µM) for 2h.
-
Control: Vehicle (DMSO < 0.1%).
-
-
Insult Induction:
-
Model A (AD): Add Aβ25-35 (20 µM) for 24h.
-
Model B (PD): Add MPP+ (500 µM) for 24h.
-
Model C (Ischemia): Oxygen-Glucose Deprivation (OGD) for 4h.
-
-
Readouts:
-
Viability: MTT or CCK-8 assay.
-
Cytotoxicity: LDH release assay (supernatant).
-
Apoptosis: Annexin V-FITC/PI flow cytometry.
-
Validation Step: If viability increases but LDH remains high, the membrane is compromised. True neuroprotection requires concordance between MTT (metabolic activity) and LDH (membrane integrity).
Pathway Verification (Western Blot)
Objective: Confirm Nrf2 activation and NF-κB inhibition.
Protocol:
-
Lysate Preparation: Extract Cytosolic vs. Nuclear fractions using a fractionation kit.
-
Target Proteins:
-
Nuclear Fraction: Nrf2, NF-κB (p65).
-
Cytosolic Fraction: HO-1, NQO1, IκBα, Keap1.
-
Loading Controls: Lamin B1 (Nucleus), GAPDH (Cytosol).
-
-
Causality Check: Use ZnPP (HO-1 inhibitor) or ML385 (Nrf2 inhibitor). If Chamaejasmin's protective effect is lost in the presence of these inhibitors, the Nrf2 mechanism is confirmed.
In Vivo Workflow (MCAO Model)
Objective: Assess efficacy in a complex system (Ischemic Stroke).
Figure 2: Experimental workflow for evaluating Chamaejasmin in a Middle Cerebral Artery Occlusion (MCAO) model.
Data Presentation Standards
When documenting results for this molecule, use the following table structure to ensure comparability with standard neuroprotectants (e.g., Edaravone, Curcumin).
| Assay Type | Metric | Control (Toxin Only) | Chamaejasmin (Low Dose) | Chamaejasmin (High Dose) | Interpretation |
| Viability | MTT (% of Control) | 45 ± 5% | 65 ± 4%* | 88 ± 3% | Dose-dependent rescue of metabolic function. |
| Oxidative | ROS (DCFH-DA Fluorescence) | High (+++) | Medium (++) | Low (+) | Significant scavenging activity. |
| Apoptosis | Bax/Bcl-2 Ratio | > 2.0 (Pro-death) | 1.5 | < 0.8 (Pro-survival) | Shift toward survival phenotype. |
| Inflammation | TNF-α (pg/mL) | 150 ± 12 | 110 ± 10 | 60 ± 8 | Potent anti-inflammatory suppression. |
Note: Data is illustrative of expected results based on biflavonoid class properties.
Future Directions & Clinical Translation
-
Bioavailability Enhancement: The primary hurdle for Chamaejasmin is its solubility and BBB penetration. Future research must prioritize nano-encapsulation (e.g., Transferrin-conjugated liposomes) to target brain endothelium.
-
Metabolic Stability: Investigate the metabolic profile of Chamaejasmin in liver microsomes. If rapid glucuronidation occurs, structural modification (e.g., methylation of hydroxyl groups) may be required to improve half-life.
-
Combination Therapy: Given its multi-target nature, Chamaejasmin could be synergistic with existing dopaminergic therapies (L-DOPA) by reducing the oxidative stress associated with dopamine metabolism.
References
-
Mechanisms of Nrf2 Activation: Title: "Molecular Mechanisms of Nrf2-Mediated Antioxidant Response" Source: NIH / PubMed Central Link:[Link]
-
NF-κB Modulation by Isochamaejasmin: Title: "Stereospecific induction of nuclear factor-kappaB activation by isochamaejasmin" Source:[2] Molecular Pharmacology (PubMed) Link:[3][Link]
-
Chamaejasmin B in Cancer (Apoptosis/ROS): Title: "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells" Source: PubMed Central Link:[Link]
-
Neuroprotective Effects of Related Flavonoids (Stellera constituents): Title: "Daphnetin modulates GLP-1R to alleviate cognitive dysfunction in diabetes" Source: Frontiers in Pharmacology Link:[Link]
-
Blood-Brain Barrier Permeability Modeling: Title: "Predicting Blood-Brain Barrier Permeation from Three-Dimensional Molecular Structure" Source: Journal of Medicinal Chemistry Link:[Link]
Sources
Technical Monograph: Insecticidal Architecture of Stellera chamaejasme Root Extracts
Executive Summary
This technical guide delineates the insecticidal profile of Stellera chamaejasme (Thymelaeaceae), a perennial herb historically utilized in Traditional Chinese Medicine (TCM) as "Rui-Xiang-Lang-Du." While its mammalian pharmacological properties (anti-tumor, anti-inflammatory) are well-documented, its application as a botanical insecticide represents a high-value frontier for resistance management.
The core value proposition of S. chamaejasme lies in its active flavonoid and diterpenoid fractions , specifically Neochamaejasmin B , which exhibits a novel mode of action (MoA) involving caspase-10-dependent neuronal apoptosis in insects. This distinct MoA offers a strategic alternative to conventional neurotoxins (e.g., organophosphates, pyrethroids) that target Acetylcholinesterase (AChE) or sodium channels, potentially bypassing established resistance mechanisms.
Phytochemical Matrix: The Active Architecture
The insecticidal potency of S. chamaejasme is not monomolecular but derived from a synergistic matrix of secondary metabolites concentrated in the root.
| Compound Class | Key Bioactive Agents | Primary Target/Effect |
| Biflavonoids | Neochamaejasmin B | Neuronal Apoptosis (Caspase-10 activation) |
| Chamaejasmenin C | Growth inhibition; Antifeedant | |
| Mesoneochamaejasmin A | Phytotoxicity (Auxin transport disruption) | |
| Sesquiterpenes | Farnesol | Contact toxicity; Membrane disruption |
| Coumarins | Daphnetin, Daphnoretin | Metabolic inhibition; Synergist |
| Diterpenoids | Stellerterpenoid A | Cytotoxicity; General physiological stress |
Mechanism of Action (MoA)
Primary MoA: Neuronal Apoptosis
Unlike standard neurotoxins that hyperstimulate the nervous system, Neochamaejasmin B initiates a programmed cell death sequence in insect neuronal cells. This "silent killer" mechanism is particularly effective because it operates downstream of synaptic transmission, rendering synaptic resistance mutations (e.g., kdr, Ace-1) ineffective.
Pathway Logic:
-
Cellular Entry: The lipophilic nature of the biflavonoid facilitates translocation across the insect neuronal membrane.
-
Signal Transduction: Activation of intracellular death domains.
-
Execution: Upregulation of Caspase-10 , an initiator caspase, which triggers the effector caspase cascade.
-
Terminal Event: Chromatin condensation, DNA fragmentation, and neuronal cell death.
Figure 1: Molecular pathway of Neochamaejasmin B-induced neuronal apoptosis in insects.
Secondary Effects
-
Antifeedant Activity: Diterpenoids and coumarins act as sensory deterrents, inhibiting gustatory receptors and reducing crop damage even before mortality occurs.
-
Phytotoxic Allelopathy: While primarily an ecological defense against competing plants (via auxin transport inhibition), this property suggests potential dual-use as a bio-herbicide/insecticide in specific non-crop applications.
Extraction & Fractionation Protocol
To maximize bioactivity, a polarity-guided fractionation is required. The crude ethanol extract contains the full spectrum, but specific fractions yield higher potency against specific pests.
Self-Validating Protocol Logic:
-
Step 1 (Ethanol): Extracts broad-spectrum polar and non-polar compounds.
-
Step 2 (Partitioning): Segregates compounds by polarity. Petroleum Ether (PE) concentrates terpenoids (acaricidal); Ethyl Acetate (EtOAc) concentrates flavonoids (neuronal toxicity).
Figure 2: Polarity-guided fractionation workflow for isolating target-specific bioactive fractions.
Standardized Bioassay Protocols
Contact Toxicity (Residual Film Method)
Purpose: Determine LC50 values for crawling pests (e.g., Tetranychus viennensis, Aphis craccivora).
-
Preparation: Dissolve extract fractions in acetone to create a logarithmic concentration series (e.g., 50, 100, 200, 400, 800 mg/L).
-
Coating: Pipette 1 mL of solution into 20 mL glass scintillation vials. Rotate vials on a roller mixer until solvent evaporates, leaving a uniform dry film.
-
Validation Step: Inspect film for crystallization or unevenness. If visible, discard and repeat.
-
Exposure: Introduce 10–20 active adult insects per vial. Cap with breathable mesh.
-
Data Collection: Record mortality at 24h and 48h. "Dead" is defined as no movement when probed with a camel-hair brush.
-
Analysis: Calculate LC50 using Probit analysis.
Topical Application (Lepidoptera Larvae)
Purpose: Precise dose-response quantification for larger larvae (e.g., Leucania separata).
-
Anesthesia: Chill 3rd instar larvae at 4°C for 5 minutes to immobilize.
-
Application: Using a microapplicator (e.g., Hamilton syringe), apply 1 µL of extract solution (in acetone) to the dorsal thorax.
-
Control: Apply 1 µL pure acetone to a control group.
-
Self-Validation: If control mortality >10%, invalidate the entire run.
-
Maintenance: Transfer larvae to petri dishes with fresh diet (e.g., corn leaf discs) and incubate at 25°C.
Efficacy Data Summary
The following data aggregates findings from multiple bioassays, highlighting the differential efficacy of fractions.
| Target Pest | Extract Fraction | Application Method | LC50 / LD50 (24h) | Reference |
| Tetranychus viennensis (Mite) | Petroleum Ether | Slide Dip | 180.0 mg/L | [1] |
| Aphis craccivora (Aphid) | Farnesol (Isolate) | Contact | 20.2 mg/L | [2] |
| Leucania separata (Armyworm) | Farnesol (Isolate) | Contact | 15.2 mg/L | [2] |
| Locusta migratoria (Locust) | Ethanol (Crude) | Stomach Poison | Variable* | [1] |
*Note: Efficacy against locusts is dose-dependent and significantly enhanced by synergistic formulation with penetrants.
Safety & Ecological Considerations
Mammalian Toxicity[1]
-
Risk: S. chamaejasme roots are toxic if ingested by mammals, causing gastrointestinal distress (diarrhea, vomiting) due to diterpenoid esters.
-
Mitigation: Formulations must include emetics or bittering agents if intended for residential use. PPE is mandatory during extraction to prevent dust inhalation.
Non-Target Organisms (Data Gap Warning)
While botanical insecticides are generally regarded as safer than organophosphates, specific data on S. chamaejasme toxicity to Apis mellifera (honeybees) is limited.
-
Precautionary Principle: Given the potent insecticidal activity of the flavonoid fraction, application during flowering stages should be avoided .
-
Hypothesis: The lack of reported "bee kill" incidents in traditional grazing areas suggests a lower acute toxicity to pollinators compared to chewing pests, likely due to the route of entry (ingestion of root/leaf material vs. contact), but this requires validation via OECD 213/214 protocols.
References
-
Wu, L., et al. (2011). "Isolation and Identification of Insecticidal Component from Roots of Stellera chamaejasme L. Against Locusta migratoria manilensis." Asian Journal of Chemistry, 23(3).[1] Link
-
Tang, X., Chen, S., & Wang, L. (2011).[1] "Isolation and Insecticidal Activity of Farnesol from Stellera chamaejasme." Asian Journal of Chemistry, 23(3), 1233-1235.[1] Link
-
Liu, Y., et al. (2022). "Neochamaejasmin B extracted from Stellera chamaejasme L. induces apoptosis through caspase-10-dependent way in insect neuronal cells."[2] Archives of Insect Biochemistry and Physiology, 110(3). Link
-
Yan, Z., et al. (2015). "Potential ecological roles of flavonoids from Stellera chamaejasme." Plant Signaling & Behavior, 10(3). Link
-
Zhang, N., et al. (2021).[3] "Ethnopharmacology, phytochemistry, pharmacology, clinical applications and toxicology of the genus Stellera Linn.: A review." Journal of Ethnopharmacology, 264. Link
Sources
Methodological & Application
Application Note: High-Purity Isolation of Chamaejasmin from Stellera chamaejasme Roots
Abstract & Strategic Overview
Chamaejasmin is a C3-C3'' biflavanone and a primary bioactive constituent of Stellera chamaejasme (Ruixianglangdu). It exhibits significant antitumor, antiviral, and insecticidal properties. However, its extraction is complicated by the presence of structural isomers (e.g., neochamaejasmin A/B, chamaejasmenin A/B/C) which share identical molecular weights (542.5 g/mol ) and similar polarity.
This protocol departs from generic flavonoid extraction methods by implementing a polarity-gradient fractionation strategy coupled with Prep-HPLC fine-tuning . We prioritize the separation of the meso-isomer (chamaejasmin) from its enantiomeric counterparts early in the workflow to maximize yield and purity (>98%).
Key Technical Challenges Solved:
-
Isomer Co-elution: Addressed via optimized silica gel gradient elution.
-
Thermal Instability: Mitigated by controlling rotary evaporation temperatures <50°C.
-
Lipid Interference: Removed via petroleum ether partitioning prior to target enrichment.
Materials & Reagents
Biological Material[1][2][3][4][5][6][7][8][9][10][11]
-
Source: Dried roots of Stellera chamaejasme L. (Harvested in autumn for peak flavonoid content).
-
Preparation: Washed, shade-dried, and pulverized to passes a 40-mesh sieve.
Solvents (ACS/HPLC Grade)
-
Extraction: Ethanol (95%), Methanol.
-
Partitioning: Petroleum Ether (60–90°C), Ethyl Acetate (EtOAc), n-Butanol (optional for glycoside removal).
-
Chromatography: n-Hexane, Dichloromethane (DCM), Acetonitrile (ACN), Formic Acid (0.1%).
Instrumentation
-
Extraction: Ultrasonic bath (40 kHz) or Reflux condenser setup.
-
Concentration: Rotary Evaporator (Vacuum: 0.08 MPa).
-
Purification:
-
Open Column: Silica gel (200–300 mesh).
-
Polishing: Sephadex LH-20.
-
High-Precision: Preparative HPLC (C18 column, 5 µm).
-
Experimental Protocol
Phase 1: Exhaustive Extraction
Rationale: 95% Ethanol is selected over Methanol for lower toxicity and high solubility of biflavonoids, balancing extraction efficiency with environmental safety.
-
Maceration: Weigh 1.0 kg of dried root powder. Soak in 5.0 L of 95% Ethanol for 24 hours at room temperature.
-
Reflux/Sonication:
-
Option A (Robust): Reflux extraction at 70°C for 3 hours (x3 cycles).
-
Option B (Gentle): Ultrasonic extraction at 40°C for 45 mins (x3 cycles).
-
-
Filtration & Concentration: Combine filtrates. Evaporate solvent under reduced pressure at 45°C until a viscous, dark-brown residue (crude extract) remains.
-
Target Yield: ~150–200 g of crude extract.
-
Phase 2: Liquid-Liquid Fractionation (LLE)
Rationale: This step removes non-polar lipids (Petroleum Ether) and highly polar sugars (Water), concentrating biflavonoids in the Ethyl Acetate layer.
-
Suspension: Suspend the crude residue in 1.0 L of warm distilled water (40°C).
-
Defatting: Partition with Petroleum Ether (1.0 L x 3). Discard the organic (top) layer containing chlorophyll and lipids.
-
Enrichment: Extract the aqueous phase with Ethyl Acetate (1.0 L x 4).
-
Collection: Collect the EtOAc layer. Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
Result: EtOAc Fraction (Rich in biflavonoids).
-
Phase 3: Silica Gel Column Chromatography
Rationale: The separation of chamaejasmin from neochamaejasmin relies on subtle polarity differences. A slow gradient of Petroleum Ether:EtOAc is critical here.
-
Column Packing: Pack a glass column (50 mm x 600 mm) with Silica Gel (200–300 mesh) using the wet packing method (Petroleum Ether).
-
Sample Loading: Dissolve the EtOAc fraction in a minimum volume of EtOAc/DCM and mix with silica gel (1:1 ratio) to form a dry powder. Load onto the column.[1]
-
Elution Gradient: Elute sequentially with the following solvent ratios (v/v):
| Mobile Phase (PE : EtOAc) | Volume (L) | Target Eluates |
| 10:1 | 2.0 | Non-polar impurities |
| 5:1 | 3.0 | Neochamaejasmin / Minor Isomers |
| 3:1 | 3.0 | Chamaejasmin (Target) |
| 1:1 | 2.0 | Polar flavonoids/Glycosides |
-
TLC Monitoring: Spot fractions on TLC plates (Mobile phase: PE:EtOAc 2:1). Chamaejasmin typically appears as a dark spot under UV 254 nm, turning yellow/orange with 10% H₂SO₄/EtOH spray and heating.
-
Pooling: Combine fractions showing the characteristic Rf value of chamaejasmin (~0.4-0.5 in PE:EtOAc 2:1).
Phase 4: Final Purification (Polishing)
Rationale: Silica gel often leaves trace impurities. Sephadex LH-20 separates based on molecular size and hydrogen bonding, effective for cleaning up flavonoid fractions.
-
Sephadex LH-20: Dissolve the semi-pure fraction in Methanol. Load onto a Sephadex LH-20 column (2.5 x 100 cm).
-
Elution: Isocratic elution with 100% Methanol .
-
Recrystallization: Concentrate the main fraction. Dissolve in hot Methanol and add a few drops of water. Allow to stand at 4°C for 24-48 hours.
-
Result: Pale yellow amorphous powder or needles (Chamaejasmin).
Analytical Validation (QA/QC)
To ensure the isolated compound is Chamaejasmin and not an isomer, use the following HPLC conditions.
HPLC-DAD/UV Method[13]
-
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min[2]
-
Wavelength: 296 nm (Characteristic for biflavanones).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Solvent B (Acetonitrile) |
|---|---|
| 0 | 30 |
| 15 | 55 |
| 30 | 80 |
| 35 | 30 |[2]
-
Acceptance Criteria: Purity > 98% by area normalization.
-
Differentiation: Chamaejasmin typically elutes after Neochamaejasmin under reverse-phase conditions due to slight hydrophobicity differences caused by stereochemistry.
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow from raw root material to high-purity isolate.
Caption: Step-by-step fractionation logic prioritizing the removal of lipids and separation of isomers.
References
-
BenchChem. (2025).[4][2][5] The Discovery and Isolation of Chamaejasmenin C: A Technical Guide. Retrieved from (Note: Generalized link to source domain as specific deep link may vary).
-
Liu, W., et al. (2013). In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L.[6] Acta Pharmacologica Sinica, 34, 262–270.[6][7][8]
-
Yang, Y., et al. (2007). Characterization of constituents in Stellera chamaejasme L. by rapid-resolution liquid chromatography-diode array detection and electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry.
-
MDPI. (2023). Terpenoids from the Roots of Stellera chamaejasme (L.) and Their Bioactivities. Molecules.
-
BenchChem. (2025).[4][2][5] Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Chamaejasmenin D.
Sources
- 1. Characterization of constituents in Stellera chamaejasme L. by rapid-resolution liquid chromatography-diode array detection and electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells [frontiersin.org]
Application Note: Visualizing Chamaejasmin-Induced Apoptosis via Hoechst 33258 Nuclear Staining
Abstract
This application note details a validated protocol for detecting and quantifying apoptosis induced by Chamaejasmin , a bioactive biflavonoid, using Hoechst 33258 fluorescent staining. While standard cytotoxicity assays (MTT/CCK-8) measure metabolic activity, they fail to distinguish between cytostatic and cytotoxic effects. Hoechst 33258 staining provides a direct, morphological readout of chromatin condensation and nuclear fragmentation—the hallmarks of apoptosis.[1] This guide elucidates the mitochondrial-mediated mechanism of Chamaejasmin and provides a step-by-step workflow for reproducible imaging data.
Mechanism of Action: The Mitochondrial Apoptotic Cascade
To interpret Hoechst staining data accurately, researchers must understand the upstream signaling events triggered by Chamaejasmin.
Mechanistic Pathway
Chamaejasmin exerts its cytotoxic effects primarily through the intrinsic (mitochondrial) apoptotic pathway .
-
ROS Generation: The compound triggers an accumulation of Reactive Oxygen Species (ROS).[2]
-
Mitochondrial Dysfunction: ROS overload disrupts the mitochondrial membrane potential (
). -
Bcl-2 Family Modulation: It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax.
-
Caspase Activation: Cytochrome c release activates the Caspase-9/Caspase-3 cascade.[3]
-
Nuclear Disassembly: Activated Caspase-3 cleaves PARP and ICAD (Inhibitor of Caspase-Activated DNase), leading to the chromatin condensation and DNA fragmentation visible via Hoechst staining.
Pathway Visualization
The following diagram illustrates the signaling cascade linking Chamaejasmin treatment to the visual output of the assay.
Figure 1: Signal transduction pathway of Chamaejasmin-induced apoptosis leading to nuclear morphological changes.
Experimental Design & Materials
Cell Line Selection
Chamaejasmin shows efficacy across multiple solid tumor lines. Select a cell line based on your target indication:
-
A549 (Lung Adenocarcinoma): IC50
7.72 µM (72h).[4] -
MG-63 (Osteosarcoma): Sensitive to AMPK/mTOR modulation.[2][5]
-
HepG2 (Hepatocellular Carcinoma): Useful for ROS-dependent studies.
Reagents
| Reagent | Specification | Storage |
| Chamaejasmin | Purity | -20°C (Desiccated) |
| Hoechst 33258 | Bisbenzimide (10 mg/mL stock in H2O) | 4°C (Dark) |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Room Temp / 4°C |
| Mounting Medium | Anti-fade mounting medium | 4°C |
| Solvent | DMSO (Dimethyl sulfoxide) | Room Temp |
Critical Note on Dye Selection: Use Hoechst 33258 for fixed cells. While Hoechst 33342 is cell-permeable and can be used on live cells, 33258 is preferred for fixed-endpoint assays due to its higher solubility and lower background when cells are permeabilized by fixation.
Validated Protocol: Hoechst 33258 Staining[2][6][7]
Workflow Overview
Figure 2: Step-by-step experimental workflow for fixed-cell nuclear imaging.
Step-by-Step Methodology
Step 1: Cell Preparation
-
Seed cells (e.g., A549) on sterile glass coverslips placed inside 12-well plates.
-
Density:
cells/well. -
Incubate for 24 hours to allow attachment.
Step 2: Drug Treatment
-
Dissolve Chamaejasmin in DMSO to create a stock solution (e.g., 20 mM).
-
Dilute stock into fresh media to reach target concentrations (e.g., 2, 4, 8, 16 µM).
-
Control: Media + DMSO (Final DMSO concentration must be
).
-
-
Incubate cells for 24 to 48 hours.[2]
Step 3: Fixation (Crucial for Morphology)
-
Aspirate media carefully.
-
Wash cells twice with ice-cold PBS (pH 7.4).
-
Add 4% Paraformaldehyde (PFA) sufficient to cover the cells.
-
Incubate for 10-15 minutes at room temperature.
-
Wash twice with PBS to remove residual PFA.
Step 4: Staining
-
Prepare staining solution: Dilute Hoechst 33258 stock to 5 µg/mL in PBS.
-
Add staining solution to wells.[6]
-
Incubate for 10 minutes at room temperature in the dark (wrap plate in foil).
Step 5: Mounting and Imaging
-
Mount coverslips onto glass slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope.[2][7]
-
Excitation: ~352 nm (UV filter).
-
Emission: ~461 nm (Blue).
-
Data Analysis & Interpretation
Morphological Criteria
Apoptosis is defined by specific nuclear changes. Use the table below to categorize cells during manual counting or automated segmentation.
| Feature | Normal Nuclei | Apoptotic Nuclei |
| Fluorescence Intensity | Low, uniform blue | High, bright blue (Hyperchromatic) |
| Chromatin Structure | Evenly distributed | Condensed (Pyknosis) |
| Nuclear Shape | Round/Oval, smooth edges | Fragmented (Karyorrhexis), irregular |
| Size | Normal | Often shrunken (Apoptotic bodies) |
Quantification (Apoptotic Index)
To ensure statistical rigor:
-
Select 5 random fields of view per slide (minimum 200 cells total).
-
Calculate the Apoptotic Rate (%):
-
Compare treated groups against the DMSO control using One-way ANOVA.
Troubleshooting & Optimization
-
High Background: If the entire slide glows blue, the wash steps after staining were insufficient. Increase PBS wash volume or number of cycles.
-
Photobleaching: Hoechst is relatively stable, but repeated exposure to UV will fade the signal. Find focus using phase contrast or a brightfield channel first, then switch to UV for capture.
-
Detached Cells: Late-stage apoptotic cells may detach from the coverslip. If your apoptotic rate is unexpectedly low but cell count is low, collect the supernatant, spin down detached cells, and stain them separately (Cytospin) to account for the "floating" population.
References
-
Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway. [3][4][8]
-
Chamaejasmine arrests cell cycle, induces apoptosis and inhibits nuclear NF-κB translocation in the human breast cancer cell line MDA-MB-231. [5][10][9]
-
Apoptosis induced by chamaejasmine in human osteosarcoma cells through p53 pathway. [11]
-
Hoechst 33258 Staining Protocol for Apoptosis.
- Source: Cold Spring Harbor Protocols
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of chamaejasmine in cellular apoptosis and autophagy in MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a Ros-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chamaejasmine Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells through a Ros-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach [frontiersin.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. Chamaejasmine arrests cell cycle, induces apoptosis and inhibits nuclear NF-κB translocation in the human breast cancer cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis induced by chamaejasmine in human osteosarcoma cells through p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Assessment of Chamaejasmin-Induced Mitochondrial Depolarization
Abstract & Introduction
Chamaejasmin (CHB), a biflavonoid isolated from Stellera chamaejasme, has emerged as a potent antineoplastic agent.[1][2] Its primary mechanism of action involves the disruption of the intrinsic mitochondrial pathway, leading to the collapse of the mitochondrial membrane potential (
Accurately measuring
Mechanistic Insight: The Intrinsic Apoptotic Pathway
To properly design the experiment, one must understand the temporal sequence of CHB action. CHB does not merely "poke holes" in the mitochondria; it modulates the Bcl-2 family rheostat.
-
ROS Generation: CHB triggers rapid Reactive Oxygen Species (ROS) accumulation.
-
Bcl-2/Bax Modulation: ROS stress upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2.[4]
-
MPTP Opening: The imbalance causes the Mitochondrial Permeability Transition Pore (MPTP) to open.
- Collapse: Protons leak out, neutralizing the electrochemical gradient.
-
Cytochrome c Release: This initiates the Caspase-9
Caspase-3 execution phase.
Diagram 1: Chamaejasmin Mechanism of Action
Figure 1: The signal transduction pathway of Chamaejasmin. Note the critical node at MPTP opening, which represents the specific event measured by this protocol.
Experimental Design Strategy
Dosing and Timeline
Chamaejasmin efficacy is time-dependent. ROS generation often precedes MMP collapse.
-
Concentration: Determine IC50 (typically 5–20
M for HeLa, A549, or Osteosarcoma lines). -
Time Points:
-
6-12 Hours: Early ROS detection.
-
24 Hours: Optimal window for MMP collapse (
). -
48 Hours: Late apoptosis (DNA fragmentation).
-
Controls (The "Trustworthiness" Pillar)
Without these controls, your data is anecdotal.
-
Negative Control: 0.1% DMSO (Vehicle).
-
Positive Control (Depolarization): CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or FCCP. These uncouplers dissipate the proton gradient within minutes.
-
Usage: Treat cells with 50
M CCCP for 30 minutes prior to staining.
-
Protocol: Ratiometric JC-1 Flow Cytometry
Objective: Quantify the shift from red J-aggregates (healthy) to green monomers (apoptotic).[5]
Materials
-
JC-1 Dye: Stock 2 mM in DMSO (Store at -20°C, light protected).
-
Assay Buffer: PBS or Phenol-red free medium.
-
Instrument: Flow Cytometer with 488 nm excitation (Blue Laser).
-
Channel 1 (Green): FITC/FL1 (530/30 nm) – Detects Monomers.
-
Channel 2 (Red): PE/FL2 (585/42 nm) – Detects Aggregates.
-
Workflow Diagram
Figure 2: Experimental workflow for JC-1 assessment. Critical timing occurs at Step 4.
Step-by-Step Procedure
-
Preparation:
-
Seed cells (e.g., HeLa or A549) at
cells/well in 6-well plates. Allow adhesion overnight.[8] -
Treat with Chamaejasmin (e.g., 5, 10, 20
M) for 24 hours. -
Control Well: Add 50
M CCCP to a dedicated well 30 minutes before harvest.
-
-
Harvesting (Critical):
-
Collect supernatant (floating apoptotic cells are crucial).
-
Trypsinize adherent cells gently. Combine with supernatant.
-
Centrifuge at 300 x g for 5 mins. Discard supernatant.
-
-
Staining:
-
Washing:
-
Centrifuge (300 x g, 5 mins).
-
Resuspend in 500
L fresh PBS. -
Pro Tip: Analyze immediately. JC-1 aggregates can dissociate if left in PBS for >1 hour.
-
-
Acquisition:
-
Excitation: 488 nm.[9]
-
Collect 10,000 events.
-
Apply compensation if necessary (though rare for this specific pair).
-
Data Interpretation & Visualization
The power of JC-1 lies in the Red/Green Ratio .
-
Healthy Mitochondria: High potential drives dye accumulation
J-aggregates form High Red / Low Green . -
Apoptotic (CHB-Treated): Potential collapses
Dye disperses as monomers Low Red / High Green .
Expected Data Summary
| Treatment Group | Green Fluorescence (FL1) | Red Fluorescence (FL2) | Red/Green Ratio | Interpretation |
| Control (DMSO) | Low | High | High (>10) | Intact |
| CHB (Low Dose) | Moderate | Moderate | Decreasing | Early Stress |
| CHB (High Dose) | High | Low | Low (<1) | Severe Depolarization |
| CCCP (Pos. Ctrl) | Very High | Very Low | Very Low | Complete Collapse |
Calculation
Calculate the ratio for each cell or the ratio of the geometric means:
Troubleshooting (Self-Validating Systems)
-
Issue: No shift in Positive Control (CCCP).
-
Cause: CCCP degraded or incubation too short.
-
Fix: Prepare fresh CCCP stock. Ensure 30 min incubation.
-
-
Issue: High background in Green channel for controls.
-
Cause: Dye concentration too high or insufficient washing.
-
Fix: Titrate JC-1 down to 1
M. Perform two washes (carefully) if necessary.
-
-
Issue: Signal instability.
-
Cause: Delay between staining and analysis.
-
Fix: Keep samples on ice if there is a slight delay, but aim to run within 15 mins of final resuspension.
-
References
-
Zhang, Y., et al. (2013). "Chamaejasmine induces apoptosis in human osteosarcoma cells through a ROS-mediated mitochondrial pathway."[10] Cancer Chemotherapy and Pharmacology.
-
Liu, X., et al. (2016). "Chamaejasmine induces apoptosis in HeLa cells through the PI3K/Akt signaling pathway."[2] Anti-Cancer Drugs.[1][10][11]
-
Thermo Fisher Scientific. "MitoProbe™ JC-1 Assay Kit for Flow Cytometry Protocol."[9]
-
Cayman Chemical. "JC-1 Mitochondrial Membrane Potential Assay Kit."
-
Wang, Y., et al. (2020).[12] "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells." Frontiers in Pharmacology.
Sources
- 1. Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependant intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chamaejasmine induces apoptosis in HeLa cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactive oxygen species (ROS) control the expression of Bcl-2 family proteins by regulating their phosphorylation and ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic induction of ferroptosis by targeting HERC1-NCOA4 axis to enhance the photodynamic sensitivity of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Chamaejasmine Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells through a Ros-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells [frontiersin.org]
Application Note: Protocol for Transwell Invasion Assay with Chamaejasmin-Treated Osteosarcoma Cells
Abstract & Introduction
Osteosarcoma (OS) remains the most common primary malignant bone tumor in children and adolescents, characterized by high metastatic potential and local invasion.[1] While neoadjuvant chemotherapy has improved survival, the prognosis for patients with metastatic disease remains poor.
Chamaejasmin (CJ) , a natural biflavonoid isolated from Stellera chamaejasme L., has emerged as a potent anti-cancer agent.[2] It exhibits pleiotropic effects, including the induction of apoptosis, autophagy, and the inhibition of metastasis.
This application note provides a rigorous, field-validated protocol for assessing the anti-invasive properties of Chamaejasmin in OS cell lines (e.g., MG-63, U2OS). Unlike standard viability assays, this protocol focuses on the Transwell Matrigel Invasion Assay , a "gold standard" method for quantifying the ability of tumor cells to degrade the extracellular matrix (ECM) and migrate towards a chemoattractant.
Mechanistic Rationale
Understanding why we test CJ is as critical as how. CJ does not merely kill cells; it actively rewires signaling networks governing motility and survival.
-
AMPK/mTOR Axis: CJ activates AMP-activated protein kinase (AMPK), which inhibits the mTOR pathway, suppressing cell proliferation and inducing autophagy.
-
Mitochondrial Dysfunction: CJ triggers Reactive Oxygen Species (ROS) generation, disrupting mitochondrial membrane potential (
) and releasing Cytochrome c. -
Metastatic Inhibition: CJ downregulates Matrix Metalloproteinases (MMP-2, MMP-9), the enzymes responsible for degrading the basement membrane during invasion.
Experimental Workflow & Signaling Pathway
Signaling Pathway Visualization
The following diagram illustrates the multi-targeted mechanism of Chamaejasmin in Osteosarcoma cells, highlighting the crosstalk between ROS generation, AMPK activation, and the inhibition of invasion.
Figure 1: Mechanistic pathway of Chamaejasmin-induced inhibition of osteosarcoma progression.[1]
Pre-requisites & Reagent Preparation[4][5][6][7]
Critical Reagents
| Reagent | Specification | Storage | Notes |
| Chamaejasmin (CJ) | Purity | -20°C (Desiccated) | Dissolve in DMSO.[3][4] Avoid freeze-thaw cycles. |
| Matrigel® Matrix | Growth Factor Reduced (GFR) | -20°C | CRITICAL: Thaw overnight on ice at 4°C. |
| Transwell Inserts | 8.0 µm pore size, Polycarbonate | Room Temp | 24-well plate format is standard. |
| Crystal Violet | 0.1% - 0.5% solution | Room Temp | Dissolved in 20% methanol/water. |
| Osteosarcoma Cells | MG-63 or U2OS | Liquid Nitrogen/37°C | Maintain in log-phase growth before assay. |
Stock Solution Preparation (Expert Tip)
Chamaejasmin is hydrophobic. Improper solubilization will lead to micro-precipitation, skewing results.
-
Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 20 mM or 50 mM master stock.
-
Calculation: Mass (mg) / MW ( g/mol ) = Moles. Moles / Volume (L) = Molarity.
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) to prevent repeated freeze-thaw cycles. Store at -20°C.
-
Working Solution: Dilute the stock into serum-free media immediately before use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.
Detailed Experimental Protocol
Phase 1: Dose Determination (The "Goldilocks" Step)
Scientific Integrity Check: You cannot measure invasion if your cells are dead. You must determine a sub-cytotoxic dose.
-
Perform an MTT or CCK-8 assay on MG-63 cells treated with CJ (0, 10, 20, 40, 80, 160 µM) for 24 hours.
-
Calculate the IC50.[5]
-
Selection: Choose 2-3 concentrations below the IC50 (e.g., IC10 and IC20). For MG-63, this is typically in the range of 5 - 20 µM for pure invasion effects, though some studies test up to 40 µM if the exposure time is short.
Phase 2: Transwell Coating (The "Art" of Invasion)
Timing: Day 0 (Afternoon) or Day 1 (Morning)
-
Thaw Matrigel: Must be done on ice at 4°C overnight. Matrigel solidifies rapidly at room temperature.
-
Dilution: Dilute Matrigel to 1 mg/mL (or 200-300 µg/mL depending on lot concentration) using serum-free, cold DMEM.
-
Why? Too thick, and cells can't penetrate. Too thin, and it's a migration assay, not invasion.
-
-
Coating: Add 50-100 µL of diluted Matrigel to the upper chamber of the Transwell insert.
-
Polymerization: Incubate at 37°C for 2-4 hours to form a solid gel layer.
Phase 3: Cell Seeding & Treatment
Timing: Day 1
-
Starvation: Serum-starve cells for 12-24 hours prior to seeding.
-
Causality: This synchronizes the cell cycle and removes growth factors, ensuring migration is driven by the chemoattractant gradient, not basal proliferation.
-
-
Harvesting: Trypsinize cells and resuspend in serum-free media .
-
Counting: Count cells using a hemocytometer. Accuracy is paramount.
-
Preparation of Cell Suspension: Adjust density to 1-2
10 cells/mL .-
Add Chamaejasmin to the cell suspension at the pre-determined sub-cytotoxic concentrations.
-
-
Seeding (Upper Chamber): Add 200 µL of the cell suspension (containing CJ) onto the polymerized Matrigel layer.
-
Chemoattractant (Lower Chamber): Add 600-800 µL of complete media containing 10-20% FBS to the bottom well.
-
Note: Ensure no bubbles are trapped between the membrane and the lower liquid.
-
Phase 4: Incubation & Analysis
Timing: Day 2 (After 24 hours)
-
Incubation: Culture at 37°C, 5% CO
for 24 hours . -
Swabbing (Critical):
-
Remove the insert.
-
Use a cotton swab to gently but firmly wipe the interior (upper) side of the membrane.
-
Why? These are the non-invading cells. Failure to remove them results in false positives (background noise).
-
-
Fixation: Immerse the insert in 4% Paraformaldehyde (PFA) or 100% Methanol for 15-20 minutes.
-
Staining: Stain with 0.1% Crystal Violet for 15-20 minutes.
-
Washing: Dip inserts into distilled water multiple times to remove excess dye. Air dry.
-
Quantification:
-
Invert the insert and image using a light microscope (100x or 200x magnification).
-
Count invaded cells in 5 random fields per insert.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Transwell Invasion Assay.
Data Analysis & Troubleshooting
Data Presentation
Data should be normalized to the Control group.
| Treatment Group | Mean Cell Count (Field 1-5) | Relative Invasion (%) | P-Value (vs Control) |
| Control (DMSO) | 215 | 100% | - |
| CJ Low (e.g., 5 µM) | 140 | 65% | < 0.05 |
| CJ High (e.g., 20 µM) | 45 | 21% | < 0.01 |
Troubleshooting Guide (Expert Insights)
-
Problem: Uneven Cell Distribution.
-
Cause: Matrigel meniscus effect or unlevel incubator.
-
Solution: Ensure Matrigel coats the center of the membrane. Do not shake the plate after seeding.
-
-
Problem: High Background (Too many cells).
-
Cause: Matrigel layer too thin or incubation time too long.
-
Solution: Increase Matrigel concentration to 1.5 mg/mL or reduce time to 18h.
-
-
Problem: Cells Detaching during Staining.
-
Cause: Harsh washing.
-
Solution: Dip inserts gently into beakers of water; do not spray water directly on the membrane.
-
References
-
Zhang, Y., et al. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[6][7] Frontiers in Pharmacology. [Link]
-
Yang, D., Wang, P., & Ren, X.[8] (2015). Apoptosis induced by chamaejasmine in human osteosarcoma cells through p53 pathway.[8] Tumor Biology. [Link]
-
Chen, X., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway.[9] Journal of Zhejiang University Science B. [Link]
Sources
- 1. The role of chamaejasmine in cellular apoptosis and autophagy in MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by chamaejasmine in human osteosarcoma cells through p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells [frontiersin.org]
- 7. Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Chamaejasmine Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells through a Ros-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of Chamaejasmin-Based Biopesticide Formulations
Introduction
Chamaejasmin (C30H22O10) is a biflavonoid compound isolated primarily from the roots of Stellera chamaejasme L. (Thymelaeaceae). While traditionally utilized in ethnomedicine, recent investigations have repositioned chamaejasmin as a potent botanical insecticide and acaricide. It exhibits significant bioactivity against lepidopteran pests (e.g., Plutella xylostella, Pieris rapae) and sucking pests (e.g., Aphis craccivora).
However, the commercial application of chamaejasmin is historically constrained by two physicochemical limitations:
-
Poor Water Solubility: As a lipophilic biflavonoid, it crystallizes in aqueous environments, reducing bioavailability.
-
Photolability: The compound is susceptible to UV-degradation in field conditions.
This Application Note provides a validated workflow for isolating chamaejasmin, formulating it into a stable Oil-in-Water (O/W) Nanoemulsion to enhance bioavailability, and validating its efficacy via standard bioassays.
Mechanism of Action (MOA)
Understanding the MOA is critical for resistance management and formulation design. Chamaejasmin acts as a mitochondrial bioenergetics disruptor and a midgut epithelium lysing agent .
Primary Pathway: Mitochondrial Inhibition
Chamaejasmin penetrates the insect cuticle and targets the mitochondrial electron transport chain (ETC).
-
Site of Action: It inhibits Complex I (NADH dehydrogenase) and likely Complex II.
-
Cascade: Inhibition blocks electron flow
Proton gradient collapse ATP synthase failure Cellular energy depletion Apoptosis/Necrosis.
Secondary Pathway: Histological Disruption
Upon ingestion, the compound disrupts the columnar cells of the insect midgut, causing vacuolization and lysis, leading to starvation and septicemia.
MOA Visualization
The following diagram illustrates the cascade from application to insect mortality.
Figure 1: Dual-action mechanism of Chamaejasmin involving mitochondrial inhibition and gut disruption.
Protocol 1: Isolation and Enrichment
Objective: To obtain a chamaejasmin-rich fraction (>85% purity) suitable for formulation, minimizing the carryover of non-active plant matrix.
Materials:
-
Stellera chamaejasme root powder (dried, 60 mesh)
-
Solvents: Ethanol (95%), Petroleum Ether, Ethyl Acetate
-
Stationary Phase: Silica Gel (200–300 mesh)
Workflow:
-
Extraction:
-
Macerate 1 kg of root powder in 5 L of 95% Ethanol for 24 hours at room temperature.
-
Ultrasonicate for 45 minutes to maximize yield.
-
Filter and concentrate the supernatant under reduced pressure (Rotary Evaporator, 50°C) to obtain the crude extract.
-
-
Liquid-Liquid Partition (Critical Step):
-
Suspend crude extract in 500 mL distilled water.
-
Wash 1: Partition with Petroleum Ether (1:1 v/v) x 3 times. Discard the organic layer (removes chlorophyll and lipids).
-
Extraction: Partition the aqueous phase with Ethyl Acetate (1:1 v/v) x 3 times.
-
Collect the Ethyl Acetate layer and evaporate to dryness. This is the Flavonoid-Rich Fraction (FRF) .
-
-
Purification (Optional for High Purity):
-
Load FRF onto a Silica Gel column.[1]
-
Elute with Chloroform:Methanol gradient (100:0
80:20). -
Monitor fractions via TLC; pool fractions containing chamaejasmin (Rf ~0.4 in Chloroform:MeOH 9:1).
-
Protocol 2: Nanoemulsion Formulation[2][3]
Rationale: Pure chamaejasmin is crystalline and hydrophobic. A nanoemulsion (particle size <100 nm) increases the specific surface area, improving cuticular penetration and stability.
Formulation Type: Oil-in-Water (O/W) Nanoemulsion.
Components:
-
Active: Chamaejasmin Enriched Fraction (from Protocol 1).
-
Oil Phase: Castor Oil or Methyl Oleate (Solvent for the active).
-
Surfactant: Tween 80 (Polysorbate 80).
-
Co-surfactant: PEG-400 or Ethanol (Reduces interfacial tension).
-
Aqueous Phase: Distilled Water.
Step-by-Step Procedure:
-
Oil Phase Preparation:
-
Dissolve 5g of Chamaejasmin fraction into 15g of Castor Oil.
-
Add 5g of PEG-400. Vortex until completely dissolved.
-
-
Surfactant Addition:
-
Add 10g of Tween 80 to the oil phase. Mix gently at 40°C. This forms the "Organic Concentrate."
-
-
Emulsification:
-
Slowly add the Organic Concentrate to 65mL of Distilled Water under High-Shear Homogenization (Ultra-Turrax) at 10,000 rpm for 5 minutes.
-
Result: A coarse milky emulsion.
-
-
Nano-sizing (The "Self-Validating" Step):
-
Process the coarse emulsion using a Probe Ultrasonicator (20 kHz, 40% amplitude) for 10 minutes in an ice bath (to prevent thermal degradation).
-
Validation: The solution should turn from milky white to translucent/opalescent (Tyndall effect). If it remains milky, particle size is >200nm (failed batch).
-
Figure 2: Workflow for generating stable O/W nanoemulsions of chamaejasmin.
Protocol 3: Bioassay Validation (Leaf-Dip Method)
Objective: Determine the Median Lethal Concentration (LC50) against Plutella xylostella (Diamondback Moth).
Materials:
-
3rd Instar P. xylostella larvae (starved for 2 hours pre-test).
-
Fresh Cabbage leaf discs (5 cm diameter).
-
Chamaejasmin Nanoemulsion (serial dilutions).
Procedure:
-
Dilution: Prepare 5 concentrations of the nanoemulsion in water (e.g., 6.25, 12.5, 25, 50, 100 mg/L). Use water + surfactant blank as control.
-
Dipping: Dip cabbage leaf discs into the test solution for 10 seconds. Air dry on paper towels for 30 minutes.
-
Exposure: Place 10 larvae per petri dish containing treated leaves. Replicate 3 times per concentration (n=30).
-
Incubation: Maintain at 25±1°C, 65% RH, 16:8 L:D photoperiod.
-
Assessment: Record mortality at 24h and 48h. Larvae are considered dead if they fail to move when prodded.
-
Analysis: Calculate LC50 using Probit Analysis (SPSS or PoloPlus).
Data Summary: Comparative Efficacy
The following table summarizes expected efficacy ranges based on field-proven literature values for Stellera extracts.
| Target Pest | Formulation Type | LC50 (24h) | Comparative Potency |
| Aphis craccivora (Cowpea Aphid) | Soluble Liquid | 26.9 mg/L | Moderate (Comparable to Matrine) |
| Pieris rapae (Cabbage White) | Soluble Liquid | 38.6 mg/L | High |
| Plutella xylostella (DBM) | Nanoemulsion | 15 - 25 mg/L* | Very High (Enhanced by nano-delivery) |
| Tetranychus urticae (Mites) | Ethanol Extract | 450 mg/L | Moderate |
*Note: Nanoemulsions typically lower the LC50 (increase potency) by 20-30% compared to standard soluble liquids due to better penetration.
Safety and Stability Notes
-
Photostability: Chamaejasmin degrades under direct UV.
-
Recommendation: Add 0.1% Lignin or a UV absorber (e.g., Avobenzone) to the oil phase during formulation to extend field half-life.
-
-
Mammalian Toxicity: While safer than organophosphates, Stellera extracts are toxic if ingested. Wear PPE (gloves, mask) during handling. The nanoemulsion encapsulation reduces dermal irritation risk.
References
-
Mechanism of Action & Cancer Parallels
-
Extraction & Formulation
-
Nanoemulsion Methodology
-
Bioassay Standards
-
Connect Journals. (2018). "Relative Toxicity of Different Insecticides Against Larvae of Plutella Xylostella." Link
- Relevance: Standardizes the leaf-dip bioassay protocol for compar
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation and evaluation of nanoemulsions from Jasminum officinale essential oil for controlling postharvest browning and maintaining quality in jasmine (Jasminum sambac) flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells [frontiersin.org]
- 5. asianpubs.org [asianpubs.org]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Application Note: Development of Chamaejasmin as a Reversal Agent for Multidrug Resistant (MDR) Tumors
Executive Summary
Multidrug resistance (MDR) remains the primary obstacle in cancer chemotherapy, often driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1).[1][2][3] Chamaejasmin (CJ), a biflavonoid isolated from the roots of Stellera chamaejasme L., has emerged as a potent MDR reversal agent. Unlike simple cytotoxic agents, CJ functions through a dual mechanism: (1) inhibition of P-gp efflux function and (2) induction of apoptosis via ROS-mediated mitochondrial pathways .
This guide provides a standardized workflow for evaluating CJ, moving from compound handling to mechanistic validation in MDR cell models.
Compound Preparation & Handling
Stellera chamaejasme roots contain a complex mixture of biflavonoids (e.g., isochamaejasmin, neochamaejasmin). High-purity Chamaejasmin (>98%) is required for reproducible MDR assays.
Solubilization Protocol
-
Physical State: Yellow crystalline powder.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Preparation:
-
Dissolve CJ to a concentration of 20 mM in sterile DMSO.
-
Vortex for 60 seconds to ensure complete solubilization.
-
Aliquot into light-protected tubes (CJ is photosensitive) and store at -20°C.
-
Working Solution: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Experimental Workflow: From Screening to Mechanism
The following diagram outlines the critical path for validating CJ efficacy.
Figure 1: Integrated workflow for Chamaejasmin validation. The process prioritizes establishing a non-toxic dose in MDR cells before assessing reversal capability.
Phase 1: In Vitro Efficacy & Reversal Assays
Protocol: Determination of Resistance Reversal Index (RRI)
The gold standard for MDR agents is not just killing cells, but re-sensitizing resistant cells to standard chemotherapeutics (e.g., Doxorubicin or Paclitaxel).
Reagents:
-
Cells: Parental sensitive line (e.g., KB-3-1) and MDR variant (e.g., KBV200 or MCF-7/Adr).
-
Assay: MTT or CCK-8 Kit.
-
Chemotherapeutic: Doxorubicin (DOX).
Step-by-Step Procedure:
-
Seeding: Plate cells (5×10³ cells/well) in 96-well plates. Incubate 24h.
-
CJ Treatment: Treat MDR cells with CJ at a non-cytotoxic concentration (typically IC10 or IC20, often 5–10 µM).
-
Note: You must first run a CJ-only dose-response to find this safe threshold.
-
-
Co-treatment: Add serial dilutions of DOX to wells containing the fixed CJ concentration.
-
Incubation: 48–72 hours at 37°C, 5% CO2.
-
Readout: Measure absorbance (OD) and calculate IC50 using non-linear regression.
Data Calculation:
Representative Data: Reversal of MDR in KBV200 Cells
The following table illustrates expected results when CJ is effective.
| Cell Line | Treatment | IC50 (DOX) [µM] | Reversal Index (RI) | Interpretation |
| KB-3-1 (Sensitive) | DOX Alone | 0.45 ± 0.05 | - | Baseline sensitivity |
| KB-3-1 (Sensitive) | DOX + CJ (5 µM) | 0.42 ± 0.04 | 1.07 | No sensitization in sensitive cells |
| KBV200 (MDR) | DOX Alone | 38.50 ± 2.10 | - | High resistance (P-gp overexpression) |
| KBV200 (MDR) | DOX + CJ (2.5 µM) | 12.80 ± 1.50 | 3.0 | Moderate reversal |
| KBV200 (MDR) | DOX + CJ (5.0 µM) | 4.10 ± 0.35 | 9.39 | Significant Reversal |
| KBV200 (MDR) | DOX + Verapamil (Pos. Ctrl) | 3.80 ± 0.40 | 10.13 | Validated assay |
Table 1: Mock data demonstrating dose-dependent reversal of Doxorubicin resistance by Chamaejasmin.
Phase 2: Mechanistic Validation
Protocol: P-gp Functional Efflux Assay (Rhodamine 123)
To confirm that the reversal is due to P-gp inhibition, measure the intracellular accumulation of Rhodamine 123 (Rh123), a fluorescent P-gp substrate.
-
Preparation: Harvest MDR cells (5×10⁵/mL).
-
Loading: Incubate cells with Rh123 (5 µM) ± CJ (5 µM) for 60 minutes at 37°C.
-
Control: Verapamil (10 µM) as a positive inhibitor.
-
-
Efflux Phase (Optional but recommended): Wash cells and incubate in dye-free medium ± CJ for another 60 mins to observe retention.
-
Analysis: Flow Cytometry (FITC channel).
-
Result: CJ treatment should shift the fluorescence peak to the right (increased accumulation) compared to untreated MDR cells.
-
Protocol: ROS-Mediated Apoptosis
CJ is reported to induce apoptosis via the mitochondrial pathway.[4]
-
ROS Staining: Use DCFH-DA (10 µM). Treat cells with CJ for 12-24h. Increased green fluorescence indicates ROS generation.
-
Mitochondrial Potential: Stain with JC-1. CJ treatment causes a shift from red aggregates (healthy) to green monomers (depolarized).
-
Western Blot Targets:
Mechanistic Pathway Visualization
The following diagram details the dual-action mechanism of Chamaejasmin.
Figure 2: Dual Mechanism of Action. CJ blocks P-gp efflux (increasing chemo retention) and independently triggers mitochondrial apoptosis via ROS.
References
-
Liu, X., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway.[4] Molecules, 16(10), 8165-8177.[4] Link
- Zhang, Y., et al. (2013). Reversal of multidrug resistance in KB/VCR cells by chamaejasmin. Phytomedicine, 20(3-4), 254-260.
-
Wang, Y., et al. (2016). Chamaejasmin induces apoptosis and inhibits migration and invasion in osteosarcoma MG-63 cells. Natural Product Research, 30(17), 1995-1999. Link
-
Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 5(3), 219-234. Link
-
BenchChem Technical Guide. Unveiling Isoneochamaejasmin A: A Technical Guide to its Discovery and Isolation from Stellera chamaejasme. Link
Sources
- 1. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a Ros-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
minimizing chamaejasmin cytotoxicity to normal cell lines in experiments
Topic: Optimization of Stellera chamaejasme biflavonoids (Chamaejasmin B/Neochamaejasmin) for improved Selectivity Index (SI) in vitro. Ticket ID: TC-CHAM-2024-OPT Assigned Specialist: Senior Application Scientist, Drug Discovery Unit
Executive Summary
Chamaejasmin B (CHB) and its isomers are potent biflavonoids that exhibit significant anti-tumor activity via mitochondrial disruption and cell cycle arrest.[1] However, their clinical translation is frequently stalled by poor aqueous solubility and low selectivity (narrow therapeutic index), leading to non-specific cytotoxicity in normal cell lines (e.g., LO2, HUVEC, HEK293).
This guide provides technical troubleshooting to decouple therapeutic efficacy from off-target toxicity. The solution lies in a tripartite approach: Nano-encapsulation (to eliminate solvent toxicity), Isomer Selection , and Synergistic Dosing (using CHB as a chemosensitizer rather than a monotherapy).
Module 1: Formulation Engineering (The "Hardware" Fix)
Problem: "My normal control cells show high apoptosis rates even at low doses." Root Cause: The hydrophobicity of Chamaejasmin requires high concentrations of DMSO (>0.1%) or surfactants for solubilization. These solvents often cause membrane lysis in sensitive normal cells, masking the drug's true pharmacological profile.
Solution: Transition to Liposomal Delivery
Encapsulating Chamaejasmin in a lipid bilayer shields normal cells from direct drug contact during circulation and eliminates the need for DMSO in the final culture medium.
Protocol: Chamaejasmin-Loaded Liposome Preparation (Thin-Film Hydration)
Standardized for high encapsulation efficiency (>80%) and mean particle size ~100-120 nm.
Materials:
-
Egg Phosphatidylcholine (EPC)
-
Cholesterol (Chol)
-
Chamaejasmin B (Powder)[2]
-
Chloroform/Methanol (2:1 v/v)
-
PBS (pH 7.4)
Workflow Diagram:
Figure 1: Thin-film hydration workflow for preparing Chamaejasmin-loaded liposomes. This method ensures the drug is embedded in the lipid bilayer, reducing free drug exposure to normal cell membranes.
Quality Control Check:
-
PDI (Polydispersity Index): Must be < 0.2. If > 0.2, increase extrusion cycles.
-
Zeta Potential: Target -20 to -30 mV for stability.
Module 2: Experimental Design & Dosing (The "Software" Fix)
Problem: "The IC50 for my cancer line (e.g., HepG2) is 5 µM, but my normal line (LO2) dies at 8 µM. The window is too small." Root Cause: Testing CHB as a high-dose monotherapy triggers non-specific mitochondrial collapse in all cell types.
Solution 1: Calculate and Optimize Selectivity Index (SI)
You must establish the SI early. An SI < 2.0 indicates a non-viable therapeutic window.
Comparative Cytotoxicity Data (Reference Values):
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | SI | Status |
| Chamaejasmin B | HepG2 (Liver) | 1.08 | Chang Liver | >50 | >46 | Ideal |
| Neochamaejasmin C | HepG2 (Liver) | 3.07 | Chang Liver | >50 | >16 | Good |
| Crude Extract | HepG2 | ~20 | LO2 | ~25 | 1.25 | Toxic |
Note: Pure isomers (Chamaejasmin B) significantly outperform crude extracts or racemic mixtures in selectivity.
Solution 2: Synergistic Combination (MDR Reversal)
Instead of using CHB to kill the cell, use it to inhibit P-glycoprotein (P-gp). CHB is a potent P-gp inhibitor. This allows you to use 1/10th the dose of a cytotoxic drug (like Doxorubicin) while keeping the CHB dose below its toxic threshold for normal cells.
Mechanism of Action: Normal cells generally express low levels of P-gp compared to Multi-Drug Resistant (MDR) cancer cells.[3] By targeting P-gp, CHB selectively sensitizes the cancer cells without affecting normal cells.
Figure 2: Mechanism of MDR Reversal. Chamaejasmin B competitively binds to the P-gp efflux pump, preventing the expulsion of the chemotherapeutic agent, thereby restoring drug sensitivity in resistant cells.
Module 3: Troubleshooting FAQ
Q1: I cannot make liposomes. How can I reduce solvent toxicity in a standard monolayer assay?
-
A: If you must use DMSO, ensure the final concentration is < 0.1% .
-
Protocol: Dissolve CHB in 100% DMSO to create a 1000x stock. Dilute this into pre-warmed culture media rapidly while vortexing to prevent precipitation.
-
Alternative: Use PEG400 or Tween-80 (low concentration) as a co-solvent, which is often better tolerated by HUVEC/LO2 cells than DMSO.
Q2: Which isomer should I buy?
-
A: Purchase Chamaejasmin B (CHB) or Chamaejasmenin B .[1][4]
-
Reasoning: Research indicates CHB has a higher potency against rapidly proliferating cells (cancer) compared to Neochamaejasmin C, while maintaining a similar safety profile on quiescent normal cells.[5] Avoid "Stellera chamaejasme Extract" for mechanistic studies, as the variable composition leads to irreproducible toxicity.
Q3: My drug precipitates when added to the media.
-
A: This is a "burst precipitation" event.
-
Fix: Do not add the drug stock directly to the well. Prepare a 2X working solution in complete media (media + FBS) first. Vortex this intermediate solution, check for crystals under a microscope, and then add it to your cells. The proteins in FBS (albumin) can act as a natural carrier to stabilize the hydrophobic drug.
References
-
Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells. Frontiers in Pharmacology. (2020). Demonstrates the specific anti-cancer properties of CHB and its mechanism of action.[5]
-
In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Acta Pharmacologica Sinica. (2013). Provides the critical IC50 comparison between cancer cells (HepG2, A549) and normal cells (Chang liver), establishing the Selectivity Index.
-
Preparation and Evaluation of Liposomes Co-Loaded with Doxorubicin... for Anti-Metastasis. Journal of Nanobiotechnology. (2019). Serves as the foundational protocol for the thin-film hydration method used to encapsulate hydrophobic drugs like Chamaejasmin.
-
Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein. Oncology Letters. (2018). Details the P-gp efflux mechanism which Chamaejasmin targets to reverse MDR.
-
Chamaejasmenin E from Stellera chamaejasme induces apoptosis of hepatocellular carcinoma cells... ResearchGate. (2025).[6] Recent evidence supporting the lack of significant toxicity of specific purified biflavones on normal liver cells compared to HCC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journaljpri.com [journaljpri.com]
- 4. Frontiers | Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells [frontiersin.org]
- 5. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting inconsistent results in chamaejasmin cytotoxicity assays
Topic: Troubleshooting Inconsistent Results in Chamaejasmin B (CHB) & Isomer Assays
Introduction: The "Biflavonoid Paradox"
Welcome to the Technical Support Hub. If you are observing erratic IC50 curves, "negative" cytotoxicity (apparent cell growth at high concentrations), or poor reproducibility between batches of Chamaejasmin, you are likely encountering the "Biflavonoid Paradox."
Chamaejasmin (specifically the B isoform, CHB ) is a potent biflavonoid derived from Stellera chamaejasme.[1] While it is a promising candidate for reversing Multi-Drug Resistance (MDR) and inducing apoptosis, its chemical nature presents unique challenges in standard colorimetric assays.
This guide moves beyond basic protocol steps to address the physicochemical interactions causing your data variability.
Part 1: The "False Viability" Spike (Assay Interference)
Symptom:
"As I increase the concentration of Chamaejasmin, my MTT assay shows higher absorbance, suggesting the cells are growing faster than the control. This is biologically impossible."
The Root Cause: This is a classic Non-Enzymatic Reduction artifact . Chamaejasmin is a polyphenol with strong antioxidant properties. In standard tetrazolium-based assays (MTT, MTS, WST-1), the compound itself—independent of cellular metabolism—chemically reduces the tetrazolium salt into purple formazan.
The Fix: Switch to Non-Redox Assays
-
Immediate Action: Stop using MTT/MTS for this compound.
-
Recommended Assay: Sulforhodamine B (SRB) or ATP-based Luminescence (CellTiter-Glo) .
-
Why SRB? It binds to cellular protein (amino acids), not metabolic enzymes. It is unaffected by the redox potential of flavonoids.
-
Why ATP? It measures membrane integrity and energy, bypassing the reductive chemistry.
-
Protocol Adjustment (If you MUST use MTT): You must establish a Cell-Free Blanking System .
-
Prepare a plate with media + Chamaejasmin (at all concentrations) without cells .
-
Add MTT reagent and incubate.[2]
-
Measure absorbance.[2]
-
Subtract these values from your experimental wells.
-
Warning: If the chemical reduction is too fast, this subtraction method may still yield noisy data.
-
Visualization: The MTT Interference Loop
Figure 1: Mechanism of False Positives. Chamaejasmin chemically reduces MTT, bypassing the cell and creating a false "high viability" signal.
Part 2: Solubility & The "Crash Out" Effect
Symptom:
"My replicates have high standard deviations, and I see microscopic debris in the high-concentration wells."
The Root Cause: Chamaejasmin is highly lipophilic. When a concentrated DMSO stock is spiked directly into aqueous cell culture media (especially serum-free media), it can precipitate immediately, forming micro-crystals that are invisible to the naked eye but settle on cells, causing physical stress or uneven dosing.
Troubleshooting Checklist:
| Parameter | Recommendation | Why? |
| DMSO Limit | < 0.1% Final Vol | Flavonoids are sensitive to solvent toxicity synergy. Keep DMSO low. |
| Mixing Sequence | Step-wise Dilution | Do not jump from 100% DMSO stock to 100% Media. |
| Serum Support | Keep FBS > 5% | Serum proteins (Albumin) act as carriers, stabilizing the flavonoid in solution. |
The "Step-Down" Dilution Protocol:
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 in PBS (not media yet) to create 1 mM. Check for precipitate.
-
Working: Dilute into pre-warmed Media (+10% FBS).
-
Critical: Vortex immediately upon addition to media to prevent local high-concentration pockets.
-
Part 3: Isomer Specificity & Potency Drift
Symptom:
"This new batch of Chamaejasmin has an IC50 of 20 µM, but the previous batch was 5 µM."
The Root Cause: Stellera chamaejasme contains optical isomers: (+)-Chamaejasmin , (-)-Chamaejasmin , and Neochamaejasmin .
-
Chamaejasmin B (CHB) is often the most potent anticancer isomer.
-
Commercially available "Chamaejasmin" is often a racemic mixture or unspecified extract.
The Fix:
-
Verify Purity: Request an HPLC trace from your vendor. Ensure you are using a purified isomer (usually >98% purity) rather than a crude extract.
-
Standardize: If comparing results to literature (e.g., Si et al., 2020), ensure you are using the exact same isomer. CHB specifically arrests cells in G0/G1 or G2/M depending on the cell line (e.g., G0/G1 in B16F0 melanoma) [1, 2].
Part 4: MDR Reversal Experimental Design
Symptom:
"I'm testing Chamaejasmin on resistant cells (e.g., KBV200), but I don't see significant cell death."
The Root Cause: Chamaejasmin is an MDR Modulator . While it has intrinsic cytotoxicity, its primary value in resistant lines is inhibiting P-glycoprotein (P-gp) to allow other chemotherapeutics to work. Testing it as a single agent often yields high IC50 values in resistant lines (Resistance Factor ~1.26) [3].
Correct Workflow: The Co-Treatment Assay You must test the Reversal Index , not just direct cytotoxicity.
Protocol:
-
Control Arm: Treat cells with Doxorubicin (DOX) alone. -> Expect High IC50.
-
Experimental Arm: Treat cells with DOX + Fixed Concentration of Chamaejasmin (e.g., 5 µM - non-toxic dose).
-
Result: If CHB works, the DOX IC50 should drop significantly (Left-shift in curve).
Visualization: MDR Reversal Logic
Figure 2: MDR Reversal Mechanism. Chamaejasmin blocks the P-gp pump, allowing Doxorubicin to accumulate and induce apoptosis, rather than being effluxed.
Summary of Validated Assays
| Assay Type | Suitability for Chamaejasmin | Notes |
| MTT / MTS | LOW | High risk of false positives due to antioxidant reduction. |
| SRB | HIGH | Measures protein mass. Unaffected by redox chemistry. Recommended for adherent cells. |
| CellTiter-Glo (ATP) | HIGH | Highly sensitive. Bypasses colorimetric interference. |
| LDH Release | MEDIUM | Good for necrosis, but less sensitive for anti-proliferative effects. |
| Annexin V / PI | HIGH | Essential for confirming Apoptosis vs. Necrosis mechanism. |
References
-
Si, L., et al. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[3][4][5] Frontiers in Oncology. Link
-
Zhang, Y., et al. (2013). Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependent intrinsic apoptosis pathway.[1][6] Drug Design, Development and Therapy. Link
-
Wang, Y., et al. (2015). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay.[7][8][9] Journal of Pharmaceutical Research International. Link
-
Liu, X., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway.[10] Journal of Ethnopharmacology. Link
Sources
- 1. Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependant intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Cytotoxicity of Satureja spicigera and Its Main Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corrigendum: Chamaejasmin B decreases malignant characteristics of mouse melanoma B16F0 and B16F10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journaljpri.com [journaljpri.com]
- 8. researchgate.net [researchgate.net]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a Ros-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chamaejasmin In Vivo Model Management
Current Status: Operational Topic: Toxicity Management & Experimental Optimization Ticket ID: CHM-TOX-001
Executive Summary: The Toxicity-Efficacy Paradox
Chamaejasmin (specifically Isomers A, B, and Neochamaejasmin) presents a classic drug development challenge: it is a potent anti-tumor agent capable of reversing Multidrug Resistance (MDR), but it possesses a narrow therapeutic index.
The primary mechanism of action—ROS-mediated mitochondrial disruption —is non-selective at high concentrations. While it effectively triggers apoptosis in resistant cancer cells (e.g., KBV200, A549), it poses significant risks of hepatotoxicity and nephrotoxicity in the host organism.
Critical Warning: Most "sudden deaths" in in vivo Chamaejasmin studies are not due to intrinsic chemical toxicity, but rather formulation failure (precipitation in the bloodstream) or vehicle toxicity .
Diagnostic & Troubleshooting Modules
Module A: Formulation & Solubility (The Root Cause)
Most acute toxicity issues (death < 1 hour post-administration) stem from this module.
The Issue: Chamaejasmin is a biflavonoid with poor water solubility. Researchers often use high concentrations of DMSO or Ethanol, which are themselves toxic to mice. Furthermore, dilution into saline often causes micro-precipitation that leads to pulmonary embolism.
Troubleshooting Protocol:
| Symptom | Probable Cause | Corrective Action |
| Immediate death (0-10 min) | Pulmonary Embolism | Check formulation for micro-crystals. Switch to a micellar system or reduce drug concentration. |
| Hematuria (Blood in urine) | Vehicle Toxicity (Hemolysis) | Reduce DMSO/Ethanol concentration to <5% final volume. Use PEG400 or Captisol®. |
| Tail necrosis (IV injection) | Perivascular Leakage | Ensure perfect needle placement. Chamaejasmin is a vesicant; leakage causes tissue necrosis. |
Recommended Formulation Strategy (Standard):
-
Stock: Dissolve Chamaejasmin B in 100% DMSO (20 mg/mL).
-
Intermediate: Add PEG400 (Polyethylene Glycol) and Tween 80.
-
Final Vehicle: Dilute with warm Saline (0.9%).
-
Ratio: 5% DMSO : 40% PEG400 : 5% Tween 80 : 50% Saline.
-
Note: Always add Saline LAST and dropwise while vortexing to prevent crashing out.
-
Module B: Dosing Regimens (The Driver)
Finding the Maximum Tolerated Dose (MTD).
The Issue: Literature values vary wildly based on purity (Crude extract vs. Pure Isomer B). Using crude extract doses for pure compounds will be lethal.
Dosing Guidelines (Mouse Models - Balb/c, Nude):
| Route | Starting Dose | Frequency | Max Tolerated Dose (Est.) |
| Intraperitoneal (IP) | 2–5 mg/kg | Q2D (Every 2 days) | ~15–20 mg/kg |
| Oral Gavage (PO) | 10–20 mg/kg | Daily | ~50–100 mg/kg |
| Intravenous (IV) | 1–2 mg/kg | Q3D | <5 mg/kg (High Risk) |
Expert Insight: Oral administration often yields better safety profiles due to the "first-pass effect" reducing peak plasma concentrations (
), preventing the cardiac shock seen in IV/IP boluses.
Module C: Mechanism-Based Toxicity Management
The Mechanism: Chamaejasmin induces apoptosis via the ROS-Mitochondrial Pathway .[1][2] It downregulates Bcl-2 and upregulates Bax, causing Cytochrome C release.[1][2] The Side Effect: High ROS levels damage the liver (hepatocytes are mitochondria-rich) and kidneys.
Visualizing the Pathway & Toxicity Flow:
Caption: Dual-pathway action of Chamaejasmin showing how the primary therapeutic mechanism (ROS generation) simultaneously drives tumor apoptosis and host organ toxicity.
Frequently Asked Questions (FAQs)
Q1: My mice are losing weight rapidly (>15%) but the tumor is shrinking. Should I stop? A: Yes, pause immediately. Weight loss >15% indicates you have exceeded the MTD. This is likely "Cachexia + Toxicity."
-
Action: Institute a "Drug Holiday" (2-3 days off).
-
Support: Administer warm saline SC (Subcutaneous) to rehydrate.
-
Resume: Resume at 50% of the previous dose once weight stabilizes.
Q2: Why do I see inconsistent toxicity between batches? A: Purity and Isomer Ratios. Stellera chamaejasme extracts contain Chamaejasmin A, B, and Neochamaejasmin. Isomer B is generally more potent and toxic. If your vendor does not certify the Isomer ratio (e.g., >98% Chamaejasmin B), you are dosing an unknown mixture. Always use HPLC-verified pure compounds for in vivo work.
Q3: Can I use antioxidants (NAC, Vitamin C) to reduce toxicity? A: Proceed with Caution. Since Chamaejasmin's efficacy relies on ROS generation to kill cancer cells, systemic antioxidants (like N-Acetyl Cysteine) might neutralize the drug's anti-tumor activity along with the toxicity.
-
Alternative: Focus on formulation improvements (e.g., liposomes) to target delivery to the tumor, rather than systemic scavengers.
Troubleshooting Decision Tree
Use this logic flow to diagnose adverse events during your study.
Caption: Decision matrix for distinguishing between formulation errors (acute) and physiological toxicity (cumulative).
References
-
Si, L., et al. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[3] Frontiers in Pharmacology.
-
Li, Y. Q., et al. (2018). Simultaneous determination of isochamaejasmin, neochamaejasmin A and daphnoretin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study of Stellera chamaejasme L. extract. Biomedical Chromatography.
-
Zhang, Y., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway.[1] Molecules.
-
Yang, X., et al. (2013). Inhibitory action of chamaejasmin A against human HEP-2 epithelial cells: effect on tubulin protein. Molecular Biology Reports.
Sources
- 1. Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a Ros-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells [frontiersin.org]
Validation & Comparative
Comparative Guide: Chamaejasmin B vs. Doxorubicin in Multidrug-Resistant (MDR) Models
Executive Summary
Verdict: While Doxorubicin (DOX) remains a gold-standard anthracycline for chemosensitive tumors, its efficacy is severely compromised in Multidrug-Resistant (MDR) phenotypes due to P-glycoprotein (P-gp/ABCB1) efflux. Chamaejasmin B (CJB) , a biflavonoid isolated from Stellera chamaejasme L., demonstrates superior anti-MDR activity not by outperforming DOX’s cytotoxicity in sensitive cells, but by circumventing the efflux mechanisms that render DOX ineffective.
Key Technical Differentiator:
-
Doxorubicin: Substrate for P-gp; actively pumped out of MDR cells (Resistance Factor > 18).
-
Chamaejasmin B: Non-substrate/Inhibitor of P-gp; retains high intracellular accumulation in MDR cells (Resistance Factor ~ 0.96–1.26).
Mechanistic Divergence: Why DOX Fails and CJB Succeeds
To understand the performance gap in MDR models (specifically MCF-7/ADR and KBV200 cell lines), one must analyze the molecular interaction with the ABCB1 transporter.
Doxorubicin (The Substrate)
DOX functions by intercalating DNA and inhibiting Topoisomerase II.[1] However, in MDR cells, overexpression of P-gp acts as a hydrophobic vacuum cleaner. DOX enters via passive diffusion but is immediately bound by P-gp and hydrolyzed (ATP
Chamaejasmin B (The Inhibitor & Effector)
CJB operates via a dual-action mechanism:
-
P-gp Modulation: CJB binds to the nucleotide-binding domain (NBD) or transmembrane domain of P-gp, inhibiting its ATPase activity. This prevents the efflux of co-administered drugs (or itself).
-
Mitochondrial Apoptosis: Unlike DOX, which relies heavily on DNA damage, CJB triggers the intrinsic apoptotic pathway by elevating Reactive Oxygen Species (ROS) and collapsing the mitochondrial membrane potential (
).
Visualization: Molecular Pathways in MDR Cells[2][3]
Figure 1: Mechanistic comparison in P-gp overexpressing cells. Red arrows indicate the efflux pathway limiting Doxorubicin. Green arrows indicate Chamaejasmin B inhibiting the pump and initiating mitochondrial apoptosis.
Comparative Efficacy Data
The following data aggregates findings from standard MDR cell lines (KBV200 and MCF-7/ADR). The critical metric here is the Resistance Factor (RF) , calculated as:
Table 1: Cytotoxicity Profile (IC50 in g/mL)
| Compound | Cell Line (Sensitive) | Cell Line (Resistant) | Resistance Factor (RF) | Interpretation |
| Doxorubicin | KB (~0.02 - 0.1) | KBV200 (~4.5 - 18.0) | 18.0 - 45.0 | High resistance; P-gp efflux renders it ineffective. |
| Chamaejasmin B | KB (~3.0 - 5.0) | KBV200 (~3.0 - 6.0) | 0.96 - 1.26 | Negligible resistance. CJB bypasses P-gp mechanisms. |
| Doxorubicin | MCF-7 (~0.[2][3][4][5]4) | MCF-7/ADR (~13.[3][5]0) | ~32.5 | Significant loss of potency. |
| CJB + DOX | MCF-7 | MCF-7/ADR | < 5.0 | Synergy. CJB restores DOX sensitivity (Reversal Agent). |
Note: Data ranges reflect variance across specific assay conditions (MTT vs. CCK-8) cited in reference literature [1][2].
Experimental Protocol: Validating Anti-MDR Activity
To objectively compare CJB and DOX in your own facility, do not rely solely on cytotoxicity (MTT). You must validate the mechanism of accumulation . The following protocol uses Rhodamine 123 (Rh123), a fluorescent P-gp substrate surrogate for Doxorubicin.
Protocol: P-gp Efflux Inhibition Assay (Flow Cytometry)
Objective: Quantify the retention of P-gp substrates in the presence of CJB vs. DOX alone.
Reagents:
-
Target Cells: KBV200 or MCF-7/ADR (P-gp positive).
-
Tracer: Rhodamine 123 (5
g/mL) or Doxorubicin (auto-fluorescent). -
Test Compound: Chamaejasmin B (Non-toxic dose, e.g., 5
g/mL). -
Positive Control: Verapamil (10
g/mL).
Workflow:
Figure 2: Flow cytometry workflow to determine if CJB inhibits P-gp efflux. Higher MFI in Step 5 indicates successful MDR reversal.
Data Interpretation:
-
Vehicle Control: Low MFI (Dye is pumped out).
-
CJB Group: High MFI (Dye is retained). If CJB MFI
Verapamil MFI, CJB is a potent P-gp inhibitor.
Safety & Toxicity Profile
A major limitation of Doxorubicin is dose-dependent cardiotoxicity (cardiomyopathy and congestive heart failure), driven by iron-mediated free radical generation in cardiomyocytes.
-
Doxorubicin: Induces severe oxidative stress in heart tissue (H9c2 cells). Clinical use is capped by a cumulative lifetime dose (~450–550 mg/m²).
-
Chamaejasmin B: As a flavonoid, CJB possesses intrinsic antioxidant properties. In xenograft models (ICR mice), CJB showed effective tumor inhibition without the significant weight loss or cardiotoxic markers (LDH, CK-MB elevation) typically associated with high-dose DOX regimens [1][3].
-
Caveat: CJB is derived from Stellera chamaejasme, a toxic plant. While purified CJB is safer than the crude extract, therapeutic window determination is critical.
-
Conclusion
For researchers targeting MDR cancers, Chamaejasmin B is not merely an alternative to Doxorubicin; it is a strategic complement.
-
Monotherapy: CJB is superior to DOX in killing MDR cells (RF ~1.0 vs RF >18) because it bypasses the P-gp pump.
-
Combination Therapy: CJB acts as a chemosensitizer. Co-administration allows DOX to accumulate in resistant cells, effectively "turning off" the resistance mechanism and restoring the efficacy of the anthracycline.
Recommendation: In drug development pipelines, position CJB as a P-gp reversal agent to rescue legacy chemotherapeutics (like DOX or Paclitaxel) rather than solely as a standalone cytotoxic agent.
References
-
Wang, Y. J., et al. (2015).[6][7] "Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependant intrinsic apoptosis pathway."[8][7] Drug Design, Development and Therapy, 9, 5461–5471.
-
Zhang, Y., et al. (2013). "Chamaejasmin B from Stellera chamaejasme L. reverses multidrug resistance in human hepatoma HepG2/ADM cells." Phytomedicine, 20(3-4), 344-349.
-
Thorn, C. F., et al. (2011). "Doxorubicin pathways: pharmacodynamics and pharmacokinetics." Pharmacogenetics and Genomics, 21(7), 440–446.
-
Liu, X., et al. (2020).[9] "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells."[9][10][11] Frontiers in Pharmacology, 11, 256.
Sources
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 2. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. (PDF) Chamaejasmin B Exerts Anti-MDR Effect in Vitro and in [research.amanote.com]
- 8. Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependant intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biflavonoid Therapeutics: A Structural and Functional Comparative Analysis of Chamaejasmin and Amentoflavone
Executive Summary
This guide provides a technical comparison between Chamaejasmin (a biflavanone) and Amentoflavone (a biflavone). While both are dimeric flavonoids exhibiting potent anticancer properties, their structural architectures dictate distinct pharmacological profiles.
-
Chamaejasmin is defined by its C3–C3'' linkage and saturated C2–C3 bond. Its primary utility lies in reversing Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) and targeting tubulin depolymerization.
-
Amentoflavone is defined by its C3'–C8'' linkage and unsaturated C2–C3 bond. It acts as a specialized metabolic modulator , specifically inhibiting Fatty Acid Synthase (FASN) and suppressing metastasis via NF-κB pathways.
Part 1: Structural Architecture & SAR Analysis
The divergent biological activities of these molecules stem directly from their linkage types and saturation levels.
Structural Comparison
| Feature | Chamaejasmin | Amentoflavone |
| Class | Biflavanone (Saturated C ring) | Biflavone (Unsaturated C ring) |
| Monomer Unit | Flavanone | Apigenin (Flavone) |
| Linkage | C3 – C3'' (Inter-flavonoid bond) | C3' – C8'' (Inter-flavonoid bond) |
| Stereochemistry | Multiple chiral centers (C2, C3); exists as enantiomers ((-)-chamaejasmin, etc.) | Planar, rigid structure due to conjugation |
| Solubility | Lipophilic; limited water solubility | Highly hydrophobic; practically insoluble in water |
| Key SAR Implication | Non-planar flexibility allows deep binding into transporter pockets (e.g., P-gp). | Planar rigidity favors intercalation and enzyme active site blocking (e.g., FASN). |
Structural Logic Diagram
The following diagram illustrates how the chemical linkage dictates the downstream pharmacological potential.
Figure 1: Structural-Activity Relationship (SAR) flow demonstrating how linkage type influences target specificity.
Part 2: Functional Efficacy & Mechanism
Chamaejasmin: The MDR Breaker
Chamaejasmin is superior in oncology settings involving resistant cell lines.
-
Mechanism: It acts as a competitive inhibitor of the ABC transporter P-glycoprotein (P-gp/ABCB1). Unlike substrates that are pumped out, Chamaejasmin binds to the nucleotide-binding domain, preventing ATP hydrolysis and locking the pump.
-
Secondary Target: It inhibits
-tubulin depolymerization, arresting cells in the G2/M phase (similar to Taxol, but effective in Taxol-resistant cells).
Amentoflavone: The Metabolic & Metastatic Inhibitor
Amentoflavone is superior for tumors dependent on de novo lipogenesis.
-
Mechanism: It potently inhibits FASN (Fatty Acid Synthase), an enzyme overexpressed in breast and prostate cancers. By blocking lipid synthesis, it starves the tumor of membrane building blocks.
-
Secondary Target: It suppresses NF-κB activation, thereby reducing the expression of MMP-1 and MMP-9, which are critical for tumor invasion and metastasis.
Mechanistic Pathway Diagram
Figure 2: Comparative signaling pathways. Red arrows indicate inhibition; black arrows indicate activation/downstream effect.
Part 3: Experimental Performance (Data)
The following table synthesizes experimental data from comparative oncology studies. Note the distinct potency of Chamaejasmin in resistant lines versus the specific efficacy of Amentoflavone in hormone-dependent lines.
Table 1: Comparative Cytotoxicity (IC50) and Target Affinity
| Parameter | Chamaejasmin (CHB) | Amentoflavone (AMF) | Interpretation |
| HepG2 (Liver Cancer) | 3.48 µM [1] | ~15.0 µM [2] | CHB is ~4x more potent in liver carcinoma. |
| MDA-MB-231 (Breast) | 4.72 µM [3] | 12.7 µM [3] | CHB shows superior efficacy in triple-negative breast cancer. |
| MCF-7 (Breast) | < 10 µM | 25.0 µM [3] | AMF requires higher doses but is highly specific to FASN-positive cells. |
| MDR Resistance Factor | 1.26 (Low) [4] | > 5.0 (Moderate) | CHB retains efficacy in drug-resistant cells; AMF does not. |
| FASN Inhibition | N/A | > 80% at 75 µM [5] | AMF is a specific metabolic inhibitor; CHB is not. |
Part 4: Validated Experimental Protocols
To ensure reproducibility, use the following protocols. These are designed to validate the specific mechanisms described above.
Protocol A: Isolation of Chamaejasmin from Stellera chamaejasme
Objective: Obtain high-purity biflavanone for bioassays.
-
Extraction: Pulverize dried roots (1 kg) and extract with Methanol (MeOH) (3 x 5L) at room temperature.
-
Partition: Concentrate filtrate under vacuum. Suspend residue in water.[1] Partition sequentially with Petroleum Ether (discard) and Diethyl Ether .
-
Chromatography:
-
Load the Diethyl Ether fraction onto a Silica Gel column (200-300 mesh).
-
Elution Gradient: Petroleum Ether : Ethyl Acetate (from 10:1 to 2:1).
-
Identification: Chamaejasmin typically elutes in the 4:1 fraction. Monitor via TLC (Rf ~0.4 in Hexane:EtOAc 1:1).
-
-
Purification: Recrystallize using MeOH to obtain yellow needles.
-
Quality Check: Purity must be >98% via HPLC before use in biological assays due to stereoisomer presence.
-
Protocol B: FASN Activity Assay (Amentoflavone Specific)
Objective: Quantify metabolic inhibition.
-
Preparation: Harvest SK-BR-3 cells (FASN-overexpressing). Lyse in buffer (10 mM Tris-HCl, 1 mM EDTA, 1 mM DTT). Centrifuge at 12,000 rpm for 20 min. Use supernatant as the enzyme source.
-
Reaction Mixture:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
Acetyle-CoA (25 µM)
-
NADPH (100 µM)
-
Test Compound: Amentoflavone (dissolved in DMSO, final concentration 0-100 µM).
-
-
Initiation: Start reaction by adding Malonyl-CoA (50 µM) .
-
Measurement: Monitor the oxidation of NADPH by measuring absorbance decrease at 340 nm for 10 minutes at 37°C using a kinetic spectrophotometer.
-
Control: Use Cerulenin (10 µg/mL) as a positive control for inhibition.
Protocol C: P-gp Drug Accumulation Assay (Chamaejasmin Specific)
Objective: Validate MDR reversal.
-
Cell Line: Use Doxorubicin-resistant cells (e.g., MCF-7/ADR or KBV200).
-
Treatment: Seed cells (5 x 10^5/well). Treat with Chamaejasmin (5 µM) for 1 hour.
-
Substrate Addition: Add Rhodamine 123 (5 µM) (a fluorescent P-gp substrate) and incubate for 60 min in the dark.
-
Efflux Phase: Wash cells with PBS. Incubate in substrate-free media for 30 min (allows pumps to work).
-
Analysis: Lyse cells and measure fluorescence (Ex 485 nm / Em 530 nm).
-
Result: High fluorescence = P-gp Inhibition (Chamaejasmin blocked the pump).
-
Result: Low fluorescence = Active P-gp (Dye pumped out).
-
References
-
Inhibitory action of chamaejasmin A against human HEP-2 epithelial cells. Molecular Biology Reports.
-
Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. Frontiers in Pharmacology.
-
Biflavonoids: Preliminary Reports on Their Role in Prostate and Breast Cancer Therapy. Molecules.
-
Chamaejasmin B exerts anti-MDR effect in vitro and in vivo. Drug Design, Development and Therapy.
-
Fatty Acid Synthase Inhibition by Amentoflavone Induces Apoptosis. Biological and Pharmaceutical Bulletin.
Sources
Comparative Insecticidal Potency: Chamaejasmin vs. Synthetic Pyrethroids
Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Entomologists
Executive Summary
This guide evaluates the insecticidal efficacy of Chamaejasmin , a biflavanone isolated from Stellera chamaejasme L., against conventional synthetic standards, specifically Beta-cypermethrin (pyrethroid) and Imidacloprid (neonicotinoid).
While synthetic pesticides exhibit superior acute toxicity (lower LC₅₀ values), Chamaejasmin demonstrates a distinct "bio-rational" profile. Its mechanism of action—targeting mitochondrial function and inducing neuronal apoptosis—differs fundamentally from the ion-channel modulation of synthetics. This distinct mode of action (MoA) positions Chamaejasmin not as a direct replacement for acute knockdown agents, but as a critical tool for resistance management and integrated pest management (IPM) strategies.
Chemical Profile & Mechanism of Action (MoA)
The Molecule
-
Compound: Chamaejasmin (C₃₀H₂₂O₁₀)
-
Class: Biflavanone (C3–C3'' linked dimer)
-
Source: Root extract of Stellera chamaejasme (Thymelaeaceae).[1][2]
Mechanistic Divergence
Unlike pyrethroids, which lock voltage-gated sodium channels in the open state causing excitotoxicity, Chamaejasmin acts as a metabolic and apoptotic disruptor.
-
Primary Target: Mitochondrial Membrane Potential (MMP). Chamaejasmin disrupts the proton gradient, leading to ATP depletion.
-
Secondary Target: Caspase-Dependent Apoptosis. Research indicates that related compounds (e.g., Neochamaejasmin B) trigger Caspase-10 and Caspase-3 activity in insect neuronal cells, leading to delayed cell death.
Pathway Visualization
The following diagram contrasts the MoA of Chamaejasmin with Beta-cypermethrin.
Figure 1: Mechanistic comparison showing the neurotoxic "short-circuit" caused by pyrethroids versus the metabolic "power failure" caused by Chamaejasmin.
Comparative Potency Analysis
The following data consolidates experimental findings comparing standardized Chamaejasmin soluble liquid (CSL) against synthetic standards. Note the order-of-magnitude difference in LC₅₀, characteristic of the trade-off between natural safety and synthetic potency.
Table 1: LC₅₀ Comparison (24h Exposure)
| Target Pest | Compound | LC₅₀ (mg/L) | Relative Potency | Notes |
| Cotton Aphid (Aphis gossypii) | Chamaejasmin | 26.9 | 1x (Baseline) | Slower action (24-48h peak) |
| Beta-cypermethrin | ~1.5 - 5.0 | ~5-18x | Rapid knockdown (<4h) | |
| Imidacloprid | ~0.5 - 2.0 | ~13-50x | Systemic action | |
| Cabbage Butterfly (Pieris rapae) | Chamaejasmin | 38.6 | 1x (Baseline) | Stomach poison effect dominant |
| Beta-cypermethrin | ~0.8 - 2.5 | ~15-48x | Contact toxicity dominant | |
| Spider Mite (Tetranychus viennensis) | Chamaejasmin | ~45.0 | 1x | Estimated from crude extract data |
| Abamectin | < 0.1 | >400x | High specific acaricidal potency |
Key Insight: Chamaejasmin is approximately 10-50 times less potent by mass than synthetic standards. However, its value lies not in raw potency, but in cross-resistance breaking . Populations of Aphis gossypii resistant to pyrethroids often show no cross-resistance to Chamaejasmin due to the lack of shared target sites (Na+ channels).
Experimental Protocols
To replicate these findings or isolate the compound for further drug development, follow this standardized workflow.
Isolation & Bioassay Workflow
Figure 2: End-to-end workflow from raw plant material to quantitative bioassay data.
Detailed Protocol: Leaf Dip Bioassay (Aphids)
Objective: Determine LC₅₀ of Chamaejasmin against Aphis gossypii.
-
Preparation of Stock Solution:
-
Dissolve 100 mg of purified Chamaejasmin in 5 mL of acetone.
-
Add 0.1% Triton X-100 (surfactant) to ensure wetting.
-
Dilute with distilled water to create a serial dilution series (e.g., 100, 50, 25, 12.5, 6.25 mg/L).
-
Control: Acetone + Water + Triton X-100 (no active ingredient).
-
-
Insect Selection:
-
Select healthy, apterous (wingless) adult aphids from a synchronized colony.
-
Ensure aphids have not been exposed to pesticides for at least 5 generations.
-
-
Application (Leaf Dip):
-
Cut fresh cotton leaf discs (approx. 2 cm diameter).
-
Immerse discs in the test solution for 10 seconds .
-
Air dry discs on paper towels for 30 minutes.
-
Place discs (treated side up) on agar beds in petri dishes to maintain turgidity.
-
-
Incubation & Counting:
-
Transfer 20 aphids per disc using a soft camel-hair brush.
-
Incubate at 25°C ± 1°C, 65% RH, 14:10 L:D photoperiod.
-
Data Collection: Assess mortality at 24h and 48h.
-
Criterion: Insects are considered dead if they fail to move legs/antennae when prodded.
-
-
Statistical Analysis:
-
Correct mortality using Abbott’s Formula if control mortality > 5%.
-
Calculate LC₅₀ using Probit analysis (log-concentration vs. probit-mortality regression).
-
References
-
Preparation and Activity of Chamaejasmin Soluble Liquid: Zhang, G., et al. (2010). Preparation of Plant-based Insecticide Chamaejasmin Soluble Liquid and Its Biological Activity against Aphis craccivora and Pieris rapae. [1][2]
-
Mechanism of Action (Apoptosis in Insect Cells): Liu, X., et al. (2012). Neochamaejasmin B extracted from Stellera chamaejasme L. induces apoptosis through caspase-10-dependent way in insect neuronal cells. [3]
-
Chemical Constituents of Stellera chamaejasme: Yao, D., et al. (2018). Chemical Constituents and Pharmacological Activities of Stellera chamaejasme.
-
Comparative Toxicity of Synthetics (Beta-Cypermethrin): Wang, K., et al. (2021). The effects of beta-cypermethrin... on Apis mellifera ligustica and Apis cerana cerana larvae.
Sources
validation of chamaejasmin's efficacy in VCR-resistant KBV200 xenograft models
This guide serves as a technical blueprint for validating the efficacy of Chamaejasmin B (CHB) , a biflavonoid isolated from Stellera chamaejasme, specifically within the context of Vincristine (VCR)-resistant KBV200 xenograft models.
It addresses the critical challenge of Multidrug Resistance (MDR) mediated by P-glycoprotein (P-gp/ABCB1) overexpression and positions CHB as a superior alternative to classic reversal agents like Verapamil due to its dual mechanism: bypassing P-gp efflux and inducing intrinsic apoptosis.
Executive Summary & Mechanistic Rationale
The KBV200 cell line is a classic MDR model derived from KB (oral epidermoid carcinoma) cells by stepwise selection with Vincristine. It is characterized by high P-gp expression, rendering standard chemotherapeutics (VCR, Doxorubicin, Paclitaxel) ineffective.
The Challenge: Standard reversal agents (e.g., Verapamil, Cyclosporin A) inhibit P-gp but are limited clinically by severe cardiotoxicity and immunosuppression at effective doses.
The Solution (Chamaejasmin B): Unlike Vincristine, CHB is a poor substrate for P-gp (Resistance Factor ~1.26), allowing it to bypass the efflux pump. Once intracellular, it triggers a mitochondria-dependent apoptotic cascade, effectively killing cells that are refractory to standard chemotherapy.
Mechanistic Workflow: CHB vs. Standard Chemotherapy
Figure 1: Mechanistic differentiation. While VCR is extruded by P-gp, CHB bypasses the pump to trigger mitochondrial apoptosis directly.
Comparative Profile: CHB vs. Alternatives
The following table contrasts CHB with the standard chemotherapeutic (VCR) and the standard reversal agent (Verapamil) in the context of KBV200 models.
| Feature | Vincristine (VCR) | Verapamil (VER) | Chamaejasmin B (CHB) |
| Role | Cytotoxic Chemotherapy | MDR Reversal Agent (Sensitizer) | Dual-Action Cytotoxic |
| P-gp Interaction | High-affinity Substrate (Pumped out) | Competitive Inhibitor | Non-Substrate / Bypass |
| KBV200 Efficacy | Low (Resistant) | Negligible (as single agent) | High (Direct Kill) |
| Resistance Factor (RF) | >47 (Highly Resistant) | N/A | ~1.26 (Near-Sensitive) |
| Primary Limitation | Ineffective in MDR tumors | Dose-limiting Cardiotoxicity | Solubility (requires optimization) |
| In Vivo Inhibition (IR) | ~27% (at MTD) | N/A | ~69% (at 2 mg/kg) |
Validation Protocol: KBV200 Xenograft Model
To validate CHB efficacy, a rigorous xenograft workflow is required. This protocol ensures statistical validity and controls for the spontaneous regression sometimes seen in xenograft models.
Experimental Workflow Diagram
Figure 2: Step-by-step xenograft workflow ensuring maintenance of resistance phenotype (Phase 1) and controlled testing (Phase 3).
Detailed Methodology
Step 1: Cell Preparation (Crucial for Resistance Maintenance)
-
Culture: Maintain KBV200 cells in RPMI-1640 supplemented with 10% FBS.
-
Resistance Pressure: Continuously culture with 200 ng/mL Vincristine to maintain P-gp expression.
-
Washout: Withdraw VCR 2 weeks prior to inoculation to prevent residual drug artifacts, ensuring the resistance observed is genetic/phenotypic, not transient.
Step 2: Inoculation
-
Animals: Female BALB/c nude mice (18–22 g).
-
Injection: Resuspend
cells in 100 µL PBS (or Matrigel mix 1:1). Inject subcutaneously into the right axilla. -
Staging: Allow tumors to reach 100–150 mm³ before starting treatment. Note: Starting too early (<50 mm³) may yield false positives; starting too late (>300 mm³) may lead to necrosis.
Step 3: Dosing Regimen
Administer treatments intraperitoneally (i.p.) every 2 days (q2d) for 3 weeks.
-
Vehicle Control: Saline or PBS + Solvent (e.g., 5% DMSO/Tween-80).
-
Negative Control (Resistance Check): Vincristine (VCR) at 0.2 mg/kg .
-
Expected Outcome: Minimal tumor inhibition (confirms the model is VCR-resistant).
-
-
Experimental Group (CHB): Chamaejasmin B at 2.0 mg/kg (High Dose) and 1.0 mg/kg (Low Dose).
-
Note: CHB is hydrophobic; ensure proper solubilization using a co-solvent system (e.g., PEG400).
-
Step 4: Endpoints & Analysis
-
Tumor Volume (TV): Measure every 3 days using calipers:
. -
Inhibition Rate (IR): Calculate at sacrifice:
-
Toxicity: Monitor body weight loss. >20% loss indicates toxicity.
Expected Performance Data
Based on validated studies (see References), the following data represents the benchmark for successful validation. Your results should align with these ranges to confirm CHB efficacy.
In Vivo Tumor Inhibition (KBV200 Model)
| Treatment Group | Dosage | Tumor Inhibition Rate (IR) | Relative Tumor Volume (%T/C) | Interpretation |
| Vehicle | N/A | 0% | 100% | Baseline growth |
| Vincristine (VCR) | 0.2 mg/kg | 27.29% | 74.75% | Confirmed Resistance (Poor efficacy) |
| Chamaejasmin B (Low) | 1.0 mg/kg | ~45-50% | ~55% | Moderate Efficacy |
| Chamaejasmin B (High) | 2.0 mg/kg | 69.06% | 48.29% | Significant Efficacy |
In Vitro Cytotoxicity Benchmarks (IC50)
| Cell Line | VCR IC50 (µg/mL) | CHB IC50 (µg/mL) | Resistance Factor (RF) |
| KB (Sensitive) | 0.04 | 2.56 | N/A |
| KBV200 (Resistant) | 1.92 | 3.22 | VCR RF: 47.98 (High) |
| CHB RF: 1.26 (Low) |
Data Insight: The Resistance Factor (RF) for CHB is close to 1, indicating that KBV200 cells are nearly as sensitive to CHB as the parental KB cells. This confirms that CHB efficacy is independent of the P-gp MDR phenotype .
Conclusion
Chamaejasmin B represents a distinct class of "MDR-bypassing" agents. Unlike Verapamil, which attempts to restore the efficacy of a failed drug (often at the cost of high toxicity), CHB functions as a standalone cytotoxic agent that remains effective in the presence of P-glycoprotein overexpression.
For drug development professionals, CHB validates as a lead compound for MDR tumors, offering a therapeutic window where standard vinca alkaloids fail. Future optimization should focus on improving aqueous solubility to enhance bioavailability in clinical formulations.
References
-
Wang, Y. J., Li, Q., Xiao, H. B., & Zhu, X. X. (2015).[1] Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependent intrinsic apoptosis pathway.[1][2] Drug Design, Development and Therapy, 9, 5305–5317.
-
Tsuruo, T., Iida, H., Tsukagoshi, S., & Sakurai, Y. (1981). Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil. Cancer Research, 41(5), 1967–1972.
-
Zhang, W., et al. (2013). Reversal of multidrug resistance in human breast cancer cells by Chamaejasmin B via inhibiting P-glycoprotein function. Phytomedicine, 20(3-4), 234-241.
-
Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer, 2(1), 48–58.
Sources
comparing the neuroprotective effects of chamaejasmin to edaravone
This guide provides a comparative technical analysis of Edaravone (a clinically established neuroprotective agent) and Chamaejasmin (a bioactive biflavonoid often isolated from Stellera chamaejasme).
Crucial Scientific Distinction: While both compounds are often discussed in the context of Stellera chamaejasme research, they exhibit opposing primary mechanisms in cellular physiology.
-
Edaravone is a potent free-radical scavenger and Nrf2 activator used to prevent neuronal death (Anti-apoptotic).
-
Chamaejasmin is primarily characterized as an anti-neoplastic agent that induces apoptosis in rapidly dividing cells (Pro-apoptotic/Cytotoxic) via ROS generation.
Note to Researchers: Recent literature (2024–2025) indicates that the neuroprotective effects observed in Stellera chamaejasme extracts—often compared to Edaravone—are largely attributed to sesquiterpenoids (e.g., Stelleraguaianone B) , not the biflavonoid Chamaejasmin itself. This guide clarifies these distinct roles to prevent experimental confounding.
Executive Summary & Compound Profiles[1][2]
| Feature | Edaravone | Chamaejasmin (A/B) |
| Primary Class | Pyrazolone free radical scavenger | Biflavonoid (dimer of flavanones) |
| Primary Indication | ALS (Amyotrophic Lateral Sclerosis), Acute Ischemic Stroke | Experimental Oncology (Glioblastoma, Lung, Liver cancer) |
| Mechanism of Action | Antioxidant: Scavenges •OH, inhibits lipid peroxidation, activates Nrf2. | Pro-oxidant (Context-dependent): Increases ROS, arrests cell cycle (G2/M), induces Caspase-3/9. |
| Neuronal Effect | Neuroprotective: Preserves mitochondrial potential ( | Cytotoxic/Neurotoxic: Induces apoptosis in glioma cells; potential toxicity to healthy neurons at high doses. |
| Bioavailability | High BBB permeability; IV/Oral formulations available. | Lipophilic; BBB permeability is moderate but often limited by efflux transporters. |
Structural Logic[4]
-
Edaravone: A small, lipophilic molecule with a keto-enol tautomerism that facilitates electron donation to neutralize radicals (peroxyl/hydroxyl) without becoming a toxic radical itself.
-
Chamaejasmin: A complex biflavonoid structure. While flavonoids generally have antioxidant capacity, Chamaejasmin's specific interaction with tubulin and mitochondrial complexes in cancer cells triggers a "ROS burst," leading to cell death.
Mechanistic Divergence: The ROS Paradox
The core difference lies in how each compound modulates Reactive Oxygen Species (ROS).
Edaravone: The "Shield" (Neuroprotection)
Edaravone functions as a neurovascular shield. In ischemic or degenerative conditions, it:
-
Directly Scavenges: Neutralizes hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).
-
Upstream Regulation: Activates the Nrf2/HO-1 pathway , upregulating endogenous antioxidant enzymes (SOD, CAT, GSH-Px).
-
Mitochondrial Preservation: Stabilizes the mitochondrial permeability transition pore (mPTP), preventing Cytochrome C release.
Chamaejasmin: The "Weapon" (Oncological Cytotoxicity)
In the context of glioma (brain cancer) or other neoplasms, Chamaejasmin acts as a stressor:
-
ROS Induction: Triggers a rapid accumulation of intracellular ROS.
-
Mitochondrial Disruption: Causes collapse of
and release of Cytochrome C (pro-apoptotic). -
Cytoskeletal Attack: Inhibits microtubule depolymerization (similar to Taxol), causing cell cycle arrest at G2/M phase.
Mechanism of Action Diagram (DOT Visualization)
Caption: Divergent pathways of Edaravone (Neuroprotection via Nrf2/Antioxidant defense) versus Chamaejasmin (Apoptosis via ROS induction and mitochondrial disruption).
Experimental Data Analysis
The following data summarizes key findings from comparative literature. Note the distinction between Stellera extract components.
Table 1: Comparative Efficacy in Cellular Models
| Assay Type | Edaravone (Positive Control) | Chamaejasmin | Stelleraguaianone B * |
| Model | PC12 Cells (H₂O₂ induced) | A549 / HepG2 / Glioma Cells | PC12 Cells (SNP induced) |
| Dose Range | 10 – 100 μM | 1 – 10 μM | 10 μM |
| ROS Levels | Decreased significantly | Increased (2-3 fold) | Decreased |
| Mitochondrial Potential | Restored / Maintained | Decreased (Depolarization) | Restored |
| Cell Viability | Increased (Rescue effect) | Decreased (IC₅₀ ≈ 3-7 μM) | Increased (Comparable to Edaravone) |
| Apoptosis Marker | Reduced Bax/Bcl-2 ratio | Increased Cleaved Caspase-3 | Reduced Bax/Bcl-2 ratio |
*Critical Note: Stelleraguaianone B is a sesquiterpenoid from the same plant (Stellera chamaejasme) that mimics Edaravone's neuroprotection.[2][3] Chamaejasmin itself is cytotoxic in these ranges.
Key Experimental Insight
In a study evaluating Stellera chamaejasme constituents (Ref 1), Edaravone was used as the positive control to validate the neuroprotective effects of newly isolated sesquiterpenoids.[2][3][4] The biflavonoid Chamaejasmin A was simultaneously tested and found to have an IC₅₀ of 6.3 μM against HeLa cells , confirming its role as a cytotoxic agent rather than a neuroprotectant in that context.
Experimental Protocols
To validate these effects in your own lab, use the following self-validating workflows.
Protocol A: Neuroprotection Validation (Edaravone Benchmark)
Objective: Quantify rescue of neuronal cells from oxidative stress.
-
Cell Seeding: Seed PC12 cells (pheochromocytoma) or primary cortical neurons at
cells/well in 96-well plates. Differentiate with NGF (50 ng/mL) for 48h if using PC12. -
Pre-treatment:
-
Group 1 (Control): Vehicle only (DMSO < 0.1%).
-
Group 2 (Model): Vehicle.
-
Group 3 (Edaravone): 10 μM, 50 μM, 100 μM (Dissolved in fresh medium).
-
Group 4 (Test Compound): Chamaejasmin (or Stelleraguaianone) at similar gradients.
-
Incubate for 2 hours.
-
-
Insult Induction: Add
(final conc. 200–400 μM) or Sodium Nitroprusside (SNP, 500 μM) to Groups 2, 3, and 4. -
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Readout:
-
Viability: CCK-8 or MTT assay (Absorbance at 450/570 nm).
-
Validation: Viability of Edaravone group must be statistically higher (
) than Model group for assay validity.
-
Protocol B: ROS Generation Differential Assay
Objective: Distinguish between Antioxidant (Edaravone) and Pro-oxidant (Chamaejasmin) mechanisms.
-
Probe Loading: Incubate treated cells with DCFH-DA (10 μM) for 30 min in serum-free medium.
-
Wash: Wash
with PBS to remove extracellular probe. -
Flow Cytometry / Fluorescence Microscopy:
-
Excitation: 488 nm | Emission: 525 nm.
-
-
Expected Outcome:
-
Edaravone + Insult: Shift of fluorescence peak to the left (lower ROS) compared to Insult alone.
-
Chamaejasmin (No Insult): Shift of fluorescence peak to the right (higher ROS) compared to Control, indicating intrinsic pro-oxidant activity.
-
Experimental Workflow Diagram (DOT)
Caption: Workflow for distinguishing neuroprotective vs. cytotoxic profiles using viability and ROS markers.
References
-
Zhang, Y., et al. (2025). Chamaejasmins and cytotoxic guaiane sesquiterpenes from the root of Stellera chamaejasme L. ResearchGate.[2][5]
-
Significance: Identifies stelleraguaianone B as the neuroprotective component comparable to Edaravone, while characterizing Chamaejasmin A as cytotoxic.[4]
-
-
Kikuchi, K., et al. (2013). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS Drugs, 27(12).
- Significance: Defines the standard mechanism of Edaravone in ischemia.
-
Liu, X., et al. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells. PubMed.
- Significance: Demonstrates the pro-apoptotic/ROS-inducing mechanism of Chamaejasmin in cancer cells.
-
Wang, Y., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway. Molecules.[6][2][4][5][7][8][9][10][11][12][13]
- Significance: Confirms the mitochondrial disruption mechanism of Chamaejasmin.
-
Parrella, E., et al. (2022). The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity. MDPI.
- Significance: Validates Edaravone's efficacy in neurodegener
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. img.chemsoc.org.cn [img.chemsoc.org.cn]
- 8. longdom.org [longdom.org]
- 9. Tumor Treating Fields (TTFields) Reversibly Permeabilize the Blood–Brain Barrier In Vitro and In Vivo | MDPI [mdpi.com]
- 10. Neochamaejasmin B extracted from Stellera chamaejasme L. induces apoptosis through caspase-10-dependent way in insect neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection with Natural Antioxidants and Nutraceuticals in the Context of Brain Cell Degeneration: The Epigenetic Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection comparison of chlorogenic acid and its metabolites against mechanistically distinct cell death-inducing agents in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anti-Inflammatory Activities of Stellera chamaejasme L. Roots and Aerial Parts Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
